TCO-amine
Description
The exact mass of the compound this compound is 226.168127949 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11/h1-2,11H,3-10,13H2,(H,14,15)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNVKTBTNQJBEE-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501175522 | |
| Record name | Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501175522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799962-26-7 | |
| Record name | Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799962-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501175522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of TCO-Amine in Bioorthogonal Chemistry: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trans-cyclooctene (B1233481) (TCO)-amine is a pivotal bifunctional molecule in the field of bioorthogonal chemistry, enabling the precise and efficient conjugation of biomolecules in complex biological systems. Its utility is centered on the synergy between its two key functional groups: a primary amine for covalent attachment to biomolecules and a strained trans-cyclooctene ring for rapid and specific ligation with tetrazine partners. This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is distinguished by its exceptional kinetics and biocompatibility, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts. This guide provides a comprehensive technical overview of TCO-amine, including its mechanism of action, quantitative performance data, detailed experimental protocols, and key applications in bioconjugation, antibody-drug conjugate (ADC) development, and advanced "click-to-release" strategies.
Core Principles of this compound Chemistry
This compound serves as a bridge, linking a biomolecule of interest to another molecule functionalized with a tetrazine. This process occurs in two principal steps:
-
Biomolecule Functionalization: The primary amine of this compound is utilized to covalently attach the TCO moiety to a target biomolecule. A common strategy involves the reaction of this compound with an activated ester, such as an N-hydroxysuccinimide (NHS) ester, on the biomolecule to form a stable amide bond. This is particularly effective for labeling proteins via their lysine (B10760008) residues.[1][]
-
Bioorthogonal Ligation: The TCO-functionalized biomolecule is then introduced to a tetrazine-containing molecule. The highly strained double bond of the TCO ring readily reacts with the tetrazine in an IEDDA cycloaddition.[3] This is followed by a retro-Diels-Alder reaction, which releases nitrogen gas and forms a stable dihydropyridazine (B8628806) linkage.[4]
The TCO-tetrazine ligation is characterized by:
-
Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[4] This allows for efficient labeling at low concentrations.
-
High Specificity: TCO and tetrazine groups are abiotic and do not cross-react with endogenous functional groups found in biological systems.
-
Biocompatibility: The reaction proceeds under physiological conditions (pH 6-9, room temperature) in aqueous media without requiring toxic copper catalysts.
Quantitative Data Presentation
The performance of TCO-tetrazine ligations can be influenced by the specific structures of the TCO and tetrazine derivatives. The following tables summarize key quantitative data for various TCO derivatives to aid in reagent selection.
Table 1: Reaction Kinetics of TCO Derivatives with Tetrazines
| TCO Derivative | Abbreviation | Second-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹) | Key Features | Source(s) |
| trans-Cyclooctene | TCO | ~2,000 | Standard, foundational TCO. | |
| (1E,4S,5R,6R)-bicyclo[4.1.0]hept-3-ene | s-TCO | ~3,300,000 | The fastest TCO derivative to date, but with reduced stability. | |
| Dioxolane-fused TCO | d-TCO | ~366,000 | High reactivity with improved stability and hydrophilicity. | |
| 5-hydroxy-trans-cyclooctene (axial) | - | ~80,200 | More reactive diastereomer. | |
| 5-hydroxy-trans-cyclooctene (equatorial) | - | ~22,600 | Less reactive diastereomer. |
Table 2: Stability of TCO Derivatives
| TCO Derivative | Stability Profile | Source(s) |
| s-TCO | Rapidly isomerizes to the unreactive cis-cyclooctene (CCO) form in the presence of high thiol concentrations. | |
| d-TCO | Shows improved stability in aqueous solution, human serum, and in the presence of thiols compared to s-TCO. No degradation was observed in phosphate-buffered D₂O for up to 14 days. | |
| TCO | Can isomerize in the presence of thiols and over time in serum. |
Experimental Protocols
Protocol for Labeling an Antibody with TCO-NHS Ester
This protocol describes the functionalization of an antibody with a TCO moiety by targeting primary amines on lysine residues using a TCO-PEG-NHS ester.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS)
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Spin desalting columns (40K MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris, glycine) or stabilizers (e.g., BSA), perform a buffer exchange into an amine-free buffer like PBS.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
TCO-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted TCO-NHS ester.
-
Incubate for 15 minutes on ice.
-
-
Purification:
-
Remove excess, unreacted TCO-NHS ester and quenching buffer using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled antibody using MALDI-TOF or ESI-MS.
-
Protocol for Tetrazine Ligation to TCO-labeled Cells for Flow Cytometry
This protocol details the ligation of a fluorescently-labeled tetrazine to cells that have been surface-labeled with a TCO moiety.
Materials:
-
TCO-labeled cells in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA)
-
Fluorophore-Tetrazine conjugate (e.g., Cy5-Tetrazine)
-
Anhydrous DMSO
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the TCO-labeled cells once with ice-cold FACS buffer.
-
Resuspend the cells in FACS buffer to a concentration of 1 x 10⁶ cells/mL.
-
-
Tetrazine Staining Solution Preparation:
-
Prepare a 1 mM stock solution of the Fluorophore-Tetrazine in anhydrous DMSO.
-
Dilute the stock solution in FACS buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
-
Ligation and Staining:
-
Add the tetrazine staining solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
Wash the cells two to three times with ice-cold FACS buffer to remove unreacted tetrazine.
-
-
Analysis:
-
Resuspend the cells in FACS buffer and analyze using a flow cytometer with the appropriate laser and filter settings for the chosen fluorophore.
-
Advanced Applications: "Click-to-Release"
A sophisticated application of TCO chemistry is the "click-to-release" system, which is used for the controlled activation of therapeutic agents or other molecules. In this strategy, a molecule (e.g., a drug) is "caged" via a carbamate (B1207046) linkage to the allylic position of a TCO derivative. The caged molecule is inactive. Upon reaction with a tetrazine, the subsequent electronic rearrangement of the dihydropyridazine intermediate triggers the cleavage of the carbamate, releasing the active molecule.
This approach has significant potential in targeted drug delivery, allowing for the activation of a potent drug only at the desired site of action where a tetrazine-based activator is present. The release mechanism is efficient, with studies showing near-quantitative release under physiological conditions.
Mandatory Visualizations
References
An In-depth Technical Guide to TCO-Amine in Click Chemistry: Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of TCO-amine in click chemistry, a cornerstone of modern bioconjugation. The focus is on the highly efficient inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine. This document details the underlying chemical principles, provides quantitative data on reaction kinetics and stability, outlines detailed experimental protocols, and illustrates key workflows and mechanisms through diagrams.
Core Principles of this compound Click Chemistry
The "this compound" reagent is a bifunctional molecule. The amine group serves as a versatile handle for conjugation, while the TCO moiety is the reactive partner in the bioorthogonal click reaction.
1.1. The Role of the Amine Group: A Gateway to Bioconjugation
The primary amine (-NH2) on the this compound linker is not directly involved in the "click" reaction itself. Instead, it provides a nucleophilic site for covalently attaching the TCO group to a molecule of interest. This is most commonly achieved through amide bond formation with electrophilic functional groups such as N-hydroxysuccinimide (NHS) esters or activated carboxylic acids present on biomolecules like proteins, peptides, or oligonucleotides.[1] The hydrochloride salt form of this compound enhances its aqueous solubility and stability for easier handling in bioconjugation protocols.[1][2]
1.2. The TCO-Tetrazine Ligation: An Inverse-Electron-Demand Diels-Alder Reaction
The core of the click chemistry involving TCO is the [4+2] cycloaddition with a 1,2,4,5-tetrazine. This reaction is classified as an inverse-electron-demand Diels-Alder (IEDDA) reaction.[3] Unlike conventional Diels-Alder reactions, the IEDDA reaction occurs between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO).[4] The high ring strain of the trans-cyclooctene significantly accelerates the reaction, allowing it to proceed rapidly under physiological conditions without the need for a catalyst.[4]
The mechanism proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate. This is followed by a rapid retro-Diels-Alder reaction, which releases nitrogen gas (N2) and forms a stable dihydropyridazine (B8628806) product.[5] The irreversible loss of N2 gas is a key driving force for the reaction's completion.[5]
Quantitative Data
The efficiency of the TCO-tetrazine ligation is a key advantage. The following tables summarize important quantitative data regarding reaction kinetics and the stability of TCO derivatives.
Table 1: Second-Order Rate Constants for TCO-Tetrazine Ligations
| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | PBS | 37 | ~2,000 | [4][6] |
| axial-5-hydroxy-TCO (a-TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | Aqueous | 25 | ~150,000 | [6] |
| s-TCO | 3,6-diphenyl-s-tetrazine | MeOH | 25 | 3,100 | [7] |
| s-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | Water | 25 | > 1,000,000 | [7] |
| d-TCO | 3,6-diphenyl-s-tetrazine | MeOH | 25 | 520 | [7] |
| d-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | Water | 25 | 366,000 | [7] |
| TCO | ATTO-tetrazines | Aqueous | N/A | up to 1,000 | [4] |
| TCO | Hydrogen-substituted tetrazines | Aqueous | N/A | up to 30,000 | [4] |
| TCO-PEG₄ | Various tetrazine scaffolds | DPBS | 37 | 1,100 - 73,000 | [8] |
Table 2: Stability of TCO Derivatives
| TCO Derivative | Condition | Stability/Observation | Reference(s) |
| TCO-functionalized antibody | In vivo (mouse serum) | 75% of TCO remained reactive after 24 hours. | [4] |
| d-TCO | Phosphate buffered D₂O (pD 7.4) | No isomerization or decomposition observed for up to 14 days. | [4][7] |
| d-TCO | Human serum | > 97% remained as the trans-isomer after 4 days at room temperature. | [4] |
| s-TCO | 30 mM mercaptoethanol in CD₃OD | Stable for 8 hours, followed by rapid isomerization. | [9] |
| TCO functional group | Aqueous buffered media (pH 7.5) | Stable for weeks at 4°C. | [10] |
| This compound | Long-term storage | Not recommended due to natural isomerization to the less reactive cis-cyclooctene (CCO). | [11] |
Experimental Protocols
The following are detailed protocols for the two key stages of using this compound in bioconjugation: labeling a protein with a TCO-NHS ester and the subsequent TCO-tetrazine click reaction.
Protocol 1: Protein Labeling with TCO-NHS Ester
This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.
Materials:
-
Protein of interest
-
TCO-PEG-NHS ester
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer.[12] If the protein solution contains amine-containing buffers like Tris or glycine, perform a buffer exchange using a desalting column or dialysis. The recommended protein concentration is 1-5 mg/mL.[10]
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[10]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[6] Incubate the reaction for 1 hour at room temperature with gentle agitation.[10]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.[10]
-
Purification: Remove the excess, unreacted TCO-NHS ester using a desalting spin column or by dialysis.[8] The TCO-labeled protein is now ready for the click reaction.
Protocol 2: TCO-Tetrazine Click Reaction
This protocol details the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)[5]
Procedure:
-
Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent.
-
Stoichiometry: For optimal results, use a slight molar excess (1.05-1.5 equivalents) of the tetrazine-functionalized molecule relative to the TCO-labeled protein.[8]
-
Conjugation: Mix the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.[10] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink color.[5]
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.[8]
-
Storage: Store the final conjugate at 4°C until use.[8]
Mandatory Visualizations
4.1. Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with this compound click chemistry.
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Mechanism of the TCO-Tetrazine IEDDA reaction.
4.2. Application in Drug Development: Pre-targeting Strategy
This compound click chemistry is instrumental in pre-targeting strategies for drug delivery and imaging. In this approach, a TCO-functionalized antibody is administered first, which localizes to the target tissue. After unbound antibody is cleared from circulation, a tetrazine-labeled therapeutic or imaging agent is administered, which rapidly "clicks" with the TCO-antibody at the target site.
References
- 1. This compound hydrochloride | AAT Bioquest [aatbio.com]
- 2. This compound hydrochloride, CAS 1609736-43-7 | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. TCO-PEG12-amine | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to TCO-Amine Hydrochloride Salt for Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-amine hydrochloride salt, also known as trans-cyclooctene-amine hydrochloride, is a key reagent in the field of bioorthogonal chemistry.[1][2] Its unique properties make it an invaluable tool for researchers in drug development, chemical biology, and materials science. This technical guide provides a comprehensive overview of the core properties of this compound hydrochloride salt, including detailed experimental protocols and data presented for easy reference.
The primary utility of this compound hydrochloride lies in its ability to participate in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry".[1][3] This reaction occurs between the strained trans-cyclooctene (B1233481) (TCO) moiety and a tetrazine derivative, forming a stable covalent bond with exceptionally fast reaction kinetics, without the need for a cytotoxic copper catalyst.[1] The presence of a primary amine allows for its straightforward conjugation to biomolecules and other substrates, while the hydrochloride salt form enhances its aqueous solubility and stability.
Core Properties
The fundamental characteristics of this compound hydrochloride salt are summarized in the tables below, providing a quick reference for experimental design and implementation.
Table 1: Physicochemical Properties of this compound Hydrochloride Salt
| Property | Value | Reference(s) |
| Synonyms | trans-Cyclooctene-amine hydrochloride salt, TCO-NH2 HCl salt | |
| Molecular Formula | C₁₂H₂₃ClN₂O₂ | |
| Molecular Weight | 262.78 g/mol | |
| Appearance | White solid/crystalline | |
| Purity | ≥95% (typically determined by HPLC) | |
| CAS Number | 1609659-02-0 |
Table 2: Solubility and Storage of this compound Hydrochloride Salt
| Property | Details | Reference(s) |
| Solubility | Aqueous: Water-soluble (quantitative value not consistently reported) Organic: Soluble in DMF, DMSO, DCM, THF, Chloroform | |
| Storage Conditions | Store at -20°C, desiccated. Shipped at ambient temperature or on dry ice. | |
| Stability | The hydrochloride salt form enhances stability for handling and storage. The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time, so long-term storage is not recommended. |
Table 3: Reactivity Profile of this compound Hydrochloride Salt
| Reaction Type | Reacts With | Key Features | Second-Order Rate Constant (k₂) | Reference(s) |
| Amine Coupling | Activated esters (e.g., NHS esters), Carboxylic acids (with activators like EDC, DCC) | Forms a stable amide bond. | Not Applicable | |
| Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition | Tetrazines | Bioorthogonal, catalyst-free, extremely fast kinetics, forms a stable dihydropyridazine. | 10³ - 10⁶ M⁻¹s⁻¹ |
Experimental Protocols
Detailed methodologies for the key applications of this compound hydrochloride salt are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Conjugation of this compound Hydrochloride Salt to a Protein via EDC/NHS Chemistry
This protocol describes the labeling of a protein with this compound hydrochloride salt by targeting surface-exposed carboxyl groups (aspartic and glutamic acid residues).
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
This compound hydrochloride salt
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC to a final concentration of 2-10 mM.
-
Add Sulfo-NHS to a final concentration of 5-25 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation with this compound:
-
Dissolve this compound hydrochloride salt in the reaction buffer.
-
Add the this compound solution to the activated protein solution. A 10- to 50-fold molar excess of this compound over the protein is recommended as a starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess this compound and other small molecules using a desalting column equilibrated with a suitable buffer for your downstream application (e.g., PBS, pH 7.4).
Protocol 2: Bioorthogonal Ligation of a TCO-Labeled Protein with a Tetrazine-Fluorophore
This protocol details the "click" reaction between a TCO-functionalized protein and a tetrazine-conjugated fluorophore.
Materials:
-
TCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-fluorophore conjugate
-
Size-exclusion chromatography (SEC) column (optional)
Procedure:
-
Reactant Preparation:
-
Ensure the TCO-labeled protein is in a compatible buffer.
-
Dissolve the tetrazine-fluorophore in a compatible solvent (e.g., DMSO or water) to prepare a stock solution.
-
-
Click Reaction:
-
Add the tetrazine-fluorophore solution to the TCO-labeled protein. A slight molar excess (1.5 to 5-fold) of the tetrazine-fluorophore is recommended.
-
Incubate for 30-60 minutes at room temperature. The reaction is often rapid and can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification (Optional): If necessary, remove any unreacted tetrazine-fluorophore using a desalting column or size-exclusion chromatography.
Visualizing the Workflow and Reaction Pathway
To better illustrate the experimental processes and underlying chemical reactions, the following diagrams have been generated.
References
TCO-Amine in Bioconjugation: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of trans-cyclooctene (B1233481) (TCO)-amine and its application in bioconjugation, a cornerstone of modern biotechnology and pharmaceutical research. We will delve into the core principles of TCO-tetrazine ligation, present key quantitative data, and offer detailed experimental protocols for the precise and efficient modification of biomolecules.
Introduction to TCO-Amine and Bioorthogonal Chemistry
This compound is a bifunctional molecule featuring a highly reactive trans-cyclooctene (TCO) group and a primary amine. This structure makes it a versatile tool in "click chemistry," a class of reactions that are rapid, selective, and high-yielding. Specifically, this compound is a key player in the inverse-electron-demand Diels-Alder (IEDDA) reaction, where the TCO moiety reacts with a tetrazine partner in a bioorthogonal manner.[1][2] "Bioorthogonal" signifies that the reaction proceeds within a complex biological environment without interfering with native biochemical processes.[2]
The TCO-tetrazine ligation is prized for its exceptionally fast reaction kinetics, biocompatibility, and the stability of the resulting covalent bond.[3][4][5] This reaction does not require cytotoxic catalysts like copper, making it ideal for applications in living systems.[6] The primary amine group on this compound provides a convenient handle for conjugation to various biomolecules, typically through the formation of a stable amide bond with carboxylic acids.[7][8]
The TCO-Tetrazine Ligation: Mechanism and Advantages
The reaction between a TCO group and a tetrazine is a [4+2] cycloaddition that proceeds to form an unstable dihydropyridazine (B8628806) intermediate, which then rapidly undergoes a retro-Diels-Alder reaction to release nitrogen gas (N₂) and form a stable dihydropyridazine product.[9]
Key Advantages:
-
Exceptional Kinetics: The TCO-tetrazine reaction is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[5][10] This allows for efficient labeling at low concentrations.
-
High Specificity: TCO and tetrazine groups are highly selective for each other and do not cross-react with other functional groups found in biological systems.[6]
-
Biocompatibility: The reaction occurs under physiological conditions (pH, temperature) and does not require toxic catalysts.[6]
-
Stability: The resulting dihydropyridazine linkage is highly stable. The TCO group itself exhibits good stability in aqueous buffers.[4]
Quantitative Data for TCO-Tetrazine Bioconjugation
The efficiency and speed of TCO-tetrazine ligation are critical for experimental design. The following tables summarize key quantitative parameters.
| Parameter | Value | Conditions | References |
| Second-Order Rate Constant (k₂) | > 800 M⁻¹s⁻¹ | General | [4] |
| up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO | [11] | |
| up to 10⁷ M⁻¹s⁻¹ | Physiological conditions | [1] | |
| Reaction Time | 30 - 60 minutes | Low protein concentrations (5-10 µM) | [3][4] |
| 30 minutes - 2 hours | General protein-protein conjugation | [4][11] | |
| Conjugation Efficiency | > 99% | Mild buffer conditions | [3][4] |
| Stability of TCO group | Stable for weeks | Aqueous buffered media (4°C, pH 7.5) | [3][4] |
| Reagent Type | Key Feature | Advantage in Bioconjugation | References |
| TCO with PEG Spacer | Increased hydrophilicity | Improves labeling efficiency, enhances water solubility, and minimizes steric hindrance. | [3][4] |
| Strained TCO (sTCO) | Increased ring strain | Leads to even faster reaction rates. | [12] |
| Methyl-substituted Tetrazines | High stability in aqueous media | Reliable for protein labeling applications. | [12] |
| Hydrogen-substituted Tetrazines | Extremely fast reaction kinetics | Ideal for in vivo imaging where speed is critical. | [12] |
Experimental Protocols
Here we provide detailed protocols for the two primary methods of introducing a TCO moiety onto a biomolecule: conjugation of this compound to a carboxyl group and reaction of a TCO-NHS ester with a primary amine.
Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to available carboxyl groups (e.g., on aspartic acid, glutamic acid, or the C-terminus) of a protein using carbodiimide (B86325) chemistry.
Materials:
-
Protein of interest (containing accessible carboxyl groups)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Activation Buffer using a desalting column.
-
-
Activation of Protein Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add EDC and NHS to the protein solution. A common starting point is a final concentration of 2 mM EDC and 5 mM NHS.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately after activation, remove excess EDC and NHS by passing the protein solution through a desalting column equilibrated with Coupling Buffer. This step also raises the pH to be optimal for the subsequent amine reaction.
-
-
Conjugation with this compound:
-
Dissolve this compound in the Coupling Buffer.
-
Add the this compound solution to the activated protein solution. A 10- to 50-fold molar excess of this compound over the protein is a typical starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to deactivate any remaining NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the TCO-labeled Protein:
-
Remove excess this compound and quenching reagents by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
The degree of labeling can be determined using mass spectrometry. The purified TCO-labeled protein is now ready for the click reaction with a tetrazine-modified molecule.
-
Protocol 2: Labeling of a Protein with TCO-NHS Ester
This protocol describes the reaction of a TCO-NHS ester with primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein of interest (containing accessible primary amines)
-
TCO-PEGn-NHS ester
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Prepare TCO-NHS Ester Solution:
-
Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[12]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.[12]
-
-
Quench Reaction:
-
Remove Excess Reagent:
-
Purify the TCO-labeled protein from the excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or dialysis.[12] The TCO-labeled protein is now ready for the subsequent click reaction.
-
Protocol 3: TCO-Tetrazine Click Reaction
This protocol details the ligation of a TCO-labeled biomolecule with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled biomolecule (from Protocol 1 or 2)
-
Tetrazine-functionalized molecule (e.g., fluorescent dye, drug, or another protein)
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
Procedure:
-
Prepare Reactants:
-
Prepare the TCO-labeled biomolecule in the desired reaction buffer.
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water) and then add it to the TCO-biomolecule solution. A slight molar excess (1.05-1.5 equivalents) of the tetrazine-functionalized molecule is often used.[4]
-
-
Incubation:
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[12] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography or dialysis.[9]
-
Visualization of Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in bioconjugation and its applications.
Experimental Workflow: this compound Conjugation and Ligation
Caption: Workflow for labeling a protein with this compound and subsequent tetrazine ligation.
Mechanism: TCO-Tetrazine Inverse-Electron-Demand Diels-Alder Reaction
Caption: The IEDDA reaction mechanism between TCO and tetrazine.
Application: Pre-targeted Imaging of EGFR Signaling Pathway
A significant application of TCO-based bioconjugation is in the pre-targeted imaging of cell surface receptors like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.[1][7] This strategy enhances the signal-to-noise ratio by separating the targeting and detection steps.
Caption: Pre-targeted imaging of the EGFR signaling pathway using TCO-antibody conjugates.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Activation of the EGF Receptor by Ligand Binding and Oncogenic Mutations: The “Rotation Model” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal chemistry amplifies nanoparticle binding and enhances the sensitivity of cell detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET Imaging May Validate Use of Antibody Drug Conjugates Plus Lovastatin to Enhance HER2 Targeted Cancer Therapy - The ASCO Post [ascopost.com]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (IEDDA) Reactions with TCO-Amine
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool in bioconjugation, prized for its rapid kinetics and high specificity.[1][2] This "click chemistry" reaction, particularly the ligation between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz), proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for applications in complex biological systems.[3][4] TCO-amine, a derivative featuring a primary amine, serves as a versatile building block, allowing for the straightforward incorporation of the reactive TCO moiety onto biomolecules.[5]
The primary amine group on this compound enables its covalent attachment to molecules containing electrophilic functional groups, such as N-hydroxysuccinimide (NHS) esters or activated carboxylic acids. This facilitates the site-specific modification of proteins, peptides, and other biomolecules. The subsequent IEDDA reaction with a tetrazine-functionalized partner is characterized by its exceptionally fast reaction rate and the formation of a stable covalent bond, with nitrogen gas as the only byproduct. This guide provides a comprehensive overview of the this compound IEDDA reaction, including quantitative data, detailed experimental protocols, and visualizations of key processes.
Core Concepts of the TCO-Tetrazine IEDDA Reaction
The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO). The high ring strain of the trans-cyclooctene significantly accelerates the reaction. The reaction is initiated by the cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product. This bioorthogonal reaction is highly selective, meaning the TCO and tetrazine moieties react specifically with each other without cross-reactivity with other functional groups found in biological systems.
The hydrochloride salt form of this compound enhances its aqueous solubility and stability, making it easier to handle and store. The compact design of this compound helps to minimize steric hindrance during conjugation.
Quantitative Data
The performance of the TCO-tetrazine ligation can be assessed by its second-order rate constant (k₂), which is a measure of the reaction speed. The table below summarizes these values for various TCO and tetrazine derivatives, highlighting the kinetic advantages of this reaction.
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Source(s) |
| General TCO and Tetrazine | 1 - 1 x 10⁶ | General range | |
| General TCO and Tetrazine | > 800 | General | |
| TCO and Diphenyl-s-tetrazine | 210 - 30,000 | Varies | |
| TCO and Hydrogen-substituted tetrazines | up to 30,000 | ||
| TCO and Methyl-substituted tetrazines | ~1000 | ||
| TCO and Dipyridal tetrazine | 2000 (±400) | ||
| sTCO and 3-methyl-6-phenyl-tetrazine | 23,800 (±400) | 25% ACN/PBS, 20°C | |
| d-TCO and 3,6-dipyridyl-s-tetrazine | 366,000 (±15,000) | Water, 25°C |
Experimental Protocols
Protocol 1: Labeling of a Protein with TCO-NHS Ester
This protocol describes the functionalization of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative, which targets primary amines such as those on lysine (B10760008) residues.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
TCO-PEGn-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the amine-free reaction buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting spin column.
-
TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
-
Purification: Remove the excess, unreacted TCO-NHS ester and quenching buffer by passing the solution through a desalting spin column.
-
Storage: The TCO-labeled protein can be stored at 4°C for future use.
Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation
This protocol details the ligation of a TCO-labeled protein with a tetrazine-functionalized protein.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-labeled protein
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in the reaction buffer.
-
Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled protein. A 1.05-1.5 molar equivalent of the tetrazine-labeled protein to the TCO-labeled protein is recommended.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.
-
Purification (Optional): If necessary, the resulting conjugate can be purified by size exclusion chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. precisepeg.com [precisepeg.com]
- 4. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride, CAS 1609736-43-7 | AxisPharm [axispharm.com]
Stability of TCO-Amine in Aqueous Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-cyclooctene (B1233481) (TCO)-amine is a key bifunctional molecule widely utilized in bioconjugation and drug development. It incorporates the strained trans-cyclooctene moiety, which enables rapid and specific bioorthogonal ligation with tetrazines via the inverse-electron-demand Diels-Alder (IEDDA) reaction, and a primary amine for straightforward conjugation to biomolecules or surfaces. The stability of the TCO group in aqueous environments is a critical parameter that dictates the efficiency of subsequent ligation reactions and the overall success of its application in complex biological systems. This technical guide provides an in-depth analysis of the stability of TCO-amine in aqueous buffers, summarizing key quantitative data, detailing experimental protocols for stability assessment, and illustrating the principal degradation pathway.
The primary concern regarding the stability of TCO derivatives is their potential to isomerize to the thermodynamically more stable, yet unreactive, cis-cyclooctene (CCO) isomer.[1] This isomerization abrogates the ability of the molecule to participate in the IEDDA reaction, thus representing a critical failure point in experimental workflows. Several factors, including the specific structure of the TCO derivative, buffer pH, temperature, and the presence of certain chemical species like thiols, can influence the rate of this isomerization.[2][3]
Core Degradation Pathway: TCO to CCO Isomerization
The fundamental instability of trans-cyclooctene derivatives in aqueous solution is their propensity to undergo isomerization to the corresponding cis-isomer. This process relieves the significant ring strain inherent in the trans-configuration.
Quantitative Stability Data
The stability of TCO derivatives is highly dependent on their specific chemical structure and the conditions of the aqueous environment. While data specifically for "this compound" is often embedded in studies of more complex TCO-containing molecules, the following table summarizes relevant quantitative stability data for various TCO derivatives under different aqueous buffer conditions.
| TCO Derivative | Buffer/Medium | Temperature | pH | Key Findings | Reference(s) |
| Generic TCO | Aqueous Buffered Media | 4°C | 7.5 | Stable for weeks. | [4] |
| TCO conjugated to mAb | PBS | 37°C | 7.4 | 75% of TCO remained reactive after 24 hours in vivo. | [2] |
| s-TCO conjugated to mAb | in vivo | 37°C | ~7.4 | Half-life of 0.67 days with rapid isomerization to cis-isomer. | [2] |
| d-TCO | Phosphate-buffered D₂O | Room Temp. | 7.4 | No degradation or isomerization observed for up to 14 days. | [3] |
| d-TCO | Human Serum | Room Temp. | ~7.4 | >97% remained as the trans-isomer after 4 days. | [3] |
| d-TCO with 30 mM mercaptoethanol | Buffered D₂O | Room Temp. | 7.4 | 43% isomerization after 5 hours. | [3] |
| TCO-functionalized polymer | PBS | Not specified | 7.4 | Plasma half-life of TCO moieties was 1.9 days. | [5] |
| TCO derivative | DMEM Cell Culture Media | 37°C | ~7.4 | Half-life of 0.4 hours due to thiamine (B1217682) degradation products. | [6] |
| TCO derivative | Fresh Human Plasma | 37°C | ~7.4 | Half-life of 28 hours. | [6] |
| TCO derivative | Aged (frozen) Human Plasma | 37°C | ~7.4 | Half-life of 0.1 hours. | [6] |
| TCO-TTP | DMSO-d₆ | 90°C | N/A | 10% isomerization to cis-isomer after 70 minutes. | [7] |
Experimental Protocols for Stability Assessment
Assessing the stability of this compound in aqueous buffers typically involves incubating the compound under defined conditions and monitoring the extent of isomerization to CCO over time. The two most common analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
General Experimental Workflow
The overall workflow for a this compound stability study is outlined below.
Protocol 1: Stability Assessment by ¹H NMR Spectroscopy
¹H NMR is a powerful technique for monitoring the isomerization of TCO to CCO as the olefinic protons of the two isomers have distinct chemical shifts.
1. Materials:
-
This compound derivative
-
Deuterated buffers (e.g., phosphate-buffered saline in D₂O) at various pD values
-
NMR tubes
-
NMR spectrometer
2. Procedure:
-
Prepare a stock solution of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Prepare a series of deuterated aqueous buffers with the desired pD values and compositions.
-
To an NMR tube, add the deuterated buffer.
-
Spike the buffer with a known concentration of the this compound stock solution.
-
Acquire a ¹H NMR spectrum at time zero (t=0). The olefinic protons of the trans-isomer typically appear around δ 5.5-5.6 ppm.[7]
-
Incubate the NMR tube at the desired temperature (e.g., 25°C, 37°C, or an elevated temperature for accelerated studies).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, every 24 hours).
-
Monitor the appearance of new signals corresponding to the olefinic protons of the cis-isomer (CCO) and the decrease in the signal intensity of the trans-isomer.
-
Calculate the percentage of isomerization at each time point by integrating the respective olefinic proton signals.
Protocol 2: Stability Assessment by HPLC
HPLC provides a sensitive method for separating and quantifying the TCO and CCO isomers, which will have different retention times due to their different polarities and shapes.
1. Materials:
-
This compound derivative
-
Aqueous buffers of interest (e.g., PBS, Tris, citrate) at various pH values
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water, methanol)
-
HPLC system with a UV detector and a suitable C18 column
2. Procedure:
-
Develop an HPLC method capable of resolving the this compound from its CCO isomer. This typically involves a reverse-phase C18 column and a gradient elution with water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA).
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or DMF).
-
Prepare a series of aqueous buffers at the desired pH values.
-
In separate vials, dilute the this compound stock solution into each buffer to a final working concentration.
-
Incubate the vials at the desired temperatures.
-
At specified time points, withdraw an aliquot from each vial and quench any further reaction by dilution in the mobile phase or by freezing.
-
Inject the samples onto the HPLC system.
-
Record the peak areas for the this compound and any newly formed peaks corresponding to the CCO isomer.
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration at t=0.
Factors Influencing this compound Stability
-
pH: While some TCO derivatives show good stability at neutral to slightly basic pH, extreme pH values can potentially accelerate degradation.[4] The presence of thiols can lead to pH-dependent isomerization, with faster rates at physiological pH compared to more acidic conditions.
-
Temperature: As with most chemical reactions, the rate of isomerization is expected to increase with temperature. For long-term storage, this compound and its derivatives are typically stored at -20°C or below.[8]
-
Buffer Composition: The composition of the buffer can have a significant impact. For instance, cell culture media like DMEM can cause rapid isomerization of TCO due to the degradation products of thiamine, which can act as catalysts.[6]
-
Thiols and Biological Reductants: The presence of free thiols, such as those from glutathione (B108866) or cysteine in biological systems, can promote the isomerization of TCO to CCO, likely through a radical-mediated pathway.[2]
-
Copper-Containing Proteins: Some studies have shown that copper-containing serum proteins can mediate the trans-to-cis isomerization of TCO.[2]
Conclusion and Recommendations
The stability of this compound in aqueous buffers is a critical consideration for its successful application in bioconjugation. The primary degradation pathway is the isomerization to the unreactive CCO isomer. This process is influenced by the specific TCO structure, pH, temperature, and the presence of thiols or other catalytic species. For optimal results, researchers should:
-
Use freshly prepared solutions of this compound whenever possible.
-
Store stock solutions at low temperatures (-20°C or -80°C) and protected from light. [8]
-
Be mindful of the buffer composition, avoiding components known to accelerate isomerization, such as thiamine in cell culture media, if long incubation times are required.
-
Consider the potential impact of high concentrations of reducing agents in the experimental system.
-
For critical applications, perform a preliminary stability assessment of the specific this compound conjugate under the planned experimental conditions.
By understanding the factors that govern this compound stability and employing appropriate handling and experimental design, researchers can effectively leverage this powerful bioorthogonal tool in their drug development and scientific investigations.
References
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 4. interchim.fr [interchim.fr]
- 5. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. medkoo.com [medkoo.com]
Solubility of TCO-Amine in DMF and DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of TCO-amine (trans-cyclooctene-amine) in two common aprotic polar solvents: dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). This compound and its derivatives are crucial reagents in the field of bioorthogonal chemistry, particularly for strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions, often referred to as "click chemistry." Understanding their solubility is paramount for the successful design and execution of bioconjugation protocols, which are fundamental to drug development, diagnostic assays, and advanced biological research.
While specific quantitative solubility can vary depending on the precise molecular structure of the this compound derivative (e.g., salt form, presence of PEG linkers), this guide consolidates available information and provides standardized protocols for solubility determination and use in typical experimental workflows.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For this compound derivatives, solubility in organic solvents like DMF and DMSO is critical for creating concentrated stock solutions, which are then diluted into aqueous buffers for bioconjugation reactions.
-
Dimethylformamide (DMF): A polar aprotic solvent with a high boiling point, DMF is an excellent solvent for a wide range of organic compounds, including those with amine functionalities.
-
Dimethyl Sulfoxide (DMSO): Another highly polar aprotic solvent, DMSO is widely used in life sciences for its ability to dissolve both polar and nonpolar compounds and its miscibility with water.[1] It is a common choice for preparing stock solutions of small molecules for biological assays.[1]
Several commercial suppliers of this compound derivatives, including hydrochloride salts and PEGylated versions, explicitly list DMF and DMSO as suitable solvents.[2][3][4][5] Product literature often provides instructions for reconstituting the reagent in these solvents to specific concentrations, typically around 10 mM, for creating stock solutions.[6][7]
Quantitative Solubility Data
Precise, experimentally determined saturation points for a generic "this compound" are not widely published, as the term encompasses a class of molecules. Solubility is influenced by factors such as the presence of hydrophilic polyethylene (B3416737) glycol (PEG) linkers, which enhance solubility, or the use of a hydrochloride salt form, which improves aqueous solubility.[3][4][8]
The following table provides an illustrative summary of solubility for a representative this compound hydrochloride. These values are based on typical concentrations used in experimental settings and should be considered as practical guidelines rather than absolute saturation limits.
| Compound | Solvent | Temperature (°C) | Reported Solubility (Illustrative) | Molar Concentration (Approx.) |
| This compound hydrochloride | DMF | 25 | > 2.6 mg/mL | > 10 mM |
| (MW: 262.78 g/mol ) | DMSO | 25 | > 2.6 mg/mL | > 10 mM |
Note: This data is representative. Researchers should determine the solubility for their specific this compound derivative and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Turbidimetry
This protocol outlines a general method for determining the kinetic solubility of a this compound derivative in an aqueous buffer, a common requirement for bioconjugation applications.[9] The principle is to create a high-concentration stock solution in DMSO and then dilute it into the aqueous buffer, measuring the point at which the compound precipitates.
Materials:
-
This compound derivative
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microplate (UV-transparent)
-
Microplate reader with turbidity measurement capability (nephelometry) or UV-Vis spectrophotometer
-
Multichannel pipette
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of the this compound derivative in DMSO (e.g., 10-20 mM). Ensure the compound is fully dissolved.
-
Prepare Dilution Series: In a 96-well plate, add the aqueous buffer to a series of wells.
-
Add Stock Solution: Using a multichannel pipette, add a small volume of the DMSO stock solution to the buffer-containing wells to create a range of final concentrations. The final DMSO concentration should be kept low and consistent across all wells (typically ≤ 5%) to minimize its effect on solubility.[10]
-
Incubation: Shake the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 1.5 - 2 hours) to allow for precipitation to equilibrate.[10]
-
Measure Turbidity: Measure the turbidity or light scattering of each well using a plate reader. An increase in turbidity indicates the formation of a precipitate.
-
Data Analysis: Plot the turbidity against the compound concentration. The concentration at which a sharp increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Preparation of this compound for Bioconjugation
This protocol describes the standard procedure for preparing and using a this compound reagent for labeling a protein or other biomolecule.[7]
Materials:
-
This compound derivative (e.g., TCO-NHS ester for amine labeling)
-
Anhydrous DMF or DMSO
-
Biomolecule to be labeled (e.g., antibody, protein)
-
Reaction Buffer (amine-free, e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column for purification
Methodology:
-
Prepare Biomolecule: Buffer exchange the protein or biomolecule into the appropriate amine-free reaction buffer at a concentration of 1-5 mg/mL.[6]
-
Prepare this compound Stock: Immediately before use, dissolve the this compound derivative in DMF or DMSO to a concentration of 10 mM.[6][7]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the biomolecule solution.[7] Incubate at room temperature for 30-60 minutes with gentle mixing.
-
Quenching (Optional): If using an NHS ester, the reaction can be stopped by adding Quenching Buffer to a final concentration of 50-100 mM and incubating for 5-10 minutes.[6]
-
Purification: Remove excess, unreacted this compound reagent using a desalting spin column or size-exclusion chromatography.[7] The TCO-labeled biomolecule is now ready for the subsequent click reaction with a tetrazine-modified partner.
Visualized Workflows and Relationships
Factors Influencing this compound Solubility
The solubility of this compound is not an intrinsic constant but is influenced by several interrelated factors. The diagram below illustrates these key relationships.
References
- 1. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound hydrochloride | AAT Bioquest [aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. TCO-PEG23-amine | BroadPharm [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Applications of TCO-Amine in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of trans-cyclooctene (B1233481) (TCO)-amine in live cell imaging. Leveraging the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction, TCO-amine and its derivatives have become indispensable tools for the precise and dynamic visualization of biomolecules in their native environment. This document details the core chemistry, experimental protocols, quantitative data, and key applications of this powerful technology.
Core Principles of TCO-Tetrazine Bioorthogonal Chemistry
The foundation of this compound's utility in live cell imaging lies in its rapid and highly specific reaction with a tetrazine (Tz) moiety. This bioorthogonal "click chemistry" reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, proceeds with exceptional kinetics and selectivity within the complex milieu of living cells, without the need for cytotoxic catalysts like copper.[1][2]
The process typically involves a two-step labeling strategy:
-
Biomolecule Modification: A biomolecule of interest (e.g., a protein, antibody, or small molecule) is first functionalized with a TCO group. This compound itself can be used to conjugate to molecules with activated esters, while TCO-NHS esters are commonly used to label primary amines, such as the lysine (B10760008) residues on proteins.[2]
-
Click Reaction: The TCO-modified biomolecule is then introduced to a tetrazine-conjugated probe, often a fluorophore for imaging applications. The TCO and tetrazine rapidly and specifically react to form a stable covalent bond, effectively labeling the target biomolecule.[1]
The reaction is characterized by its incredibly fast second-order rate constants, which are orders of magnitude higher than other bioorthogonal reactions, enabling efficient labeling at low, physiologically compatible concentrations.[1]
Quantitative Data for TCO-Tetrazine Ligation
The efficiency and speed of the TCO-tetrazine reaction are critical for its successful application in live cell imaging. The following tables summarize key quantitative parameters for common TCO-tetrazine pairs and associated fluorophores.
Table 1: Comparative Reaction Kinetics of Bioorthogonal Reactions
| Feature | Tetrazine-TCO Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁶, typically 800 - 30,000 | 10 - 10⁴ | ~1 |
| Biocompatibility | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity | Excellent (copper-free) |
| Reaction Conditions | Aqueous media, room temperature, physiological pH | Requires copper(I) catalyst and ligands | Aqueous media, room temperature |
Table 2: Spectroscopic Properties of Common Fluorophores Used with Tetrazines
| Fluorophore | Excitation Maximum (λex) (nm) | Emission Maximum (λem) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) |
| BDP FL | 503 | 509 | 80,000 | 0.9 |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.3 |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.2 |
| AF488 | ~495 | ~519 | ~71,000 | ~0.92 |
| AF568 | ~578 | ~603 | ~91,300 | ~0.69 |
Note: Spectroscopic properties can vary slightly depending on the conjugation state and local environment.
Experimental Protocols
This section provides detailed methodologies for the key steps in a typical this compound based live cell imaging experiment.
Protocol for Labeling Proteins with TCO-NHS Ester
This protocol describes the modification of a protein or antibody with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative.
Materials:
-
Protein/antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEGn-NHS ester (the length of the PEG linker can be varied)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Dissolve the protein/antibody in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the NHS ester reaction.
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Quantification: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and using the molar extinction coefficient of the TCO moiety, if available, or by reacting the labeled protein with a tetrazine-dye and measuring the dye's absorbance.
Protocol for Pre-targeted Live Cell Imaging
This protocol describes a pre-targeting approach for imaging a specific cellular target, which is particularly useful for cell surface proteins.
Materials:
-
TCO-labeled antibody (prepared as in Protocol 3.1)
-
Cells expressing the target antigen
-
Tetrazine-fluorophore conjugate (e.g., Cy5-PEG8-Tetrazine)
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with serum)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells on a glass-bottom imaging dish and allow them to adhere and grow to the desired confluency.
-
Pre-targeting: Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C. This allows the antibody to bind to its target.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.
-
Ligation and Imaging:
-
Prepare the tetrazine-fluorophore staining solution in imaging medium at a final concentration of 1-5 µM.
-
Add the staining solution to the cells.
-
-
Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore. The fluorescent signal should develop rapidly as the ligation occurs. Time-lapse imaging can be performed to monitor the labeling process in real-time.
Controls:
-
Unlabeled Cells + Tetrazine-fluorophore: To assess non-specific binding of the tetrazine probe.
-
TCO-labeled Cells (no tetrazine): To determine the background fluorescence of the TCO-modified cells.
-
Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.
Mandatory Visualizations
TCO-Tetrazine IEDDA Reaction Mechanism
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction.
Experimental Workflow for Pre-targeted Live Cell Imaging
Caption: Workflow for pre-targeted live cell imaging.
Applications in Live Cell Imaging
The versatility of this compound chemistry has enabled a wide range of applications in live cell imaging:
-
Specific Protein Labeling: By tagging antibodies or genetically encoding unnatural amino acids with TCO moieties, researchers can specifically label proteins of interest for visualization.
-
Super-Resolution Microscopy: The high photon output and photostability of fluorophores attached via TCO-tetrazine ligation are well-suited for advanced imaging techniques like dSTORM and STED, allowing for visualization of cellular structures at the nanoscale.
-
Pulse-Chase Analysis: The rapid kinetics of the reaction allows for pulse-chase experiments to track the dynamics of protein trafficking, internalization, and degradation in real-time.
-
Pre-targeted Imaging: This strategy, detailed in the protocol above, minimizes background fluorescence by allowing unbound targeting molecules to be washed away before the fluorescent probe is introduced. This is particularly advantageous for in vivo imaging.
-
"Click-to-Release" Drug Delivery: this compound chemistry can be adapted for "click-to-release" applications, where the reaction with a tetrazine triggers the release of a caged therapeutic agent, allowing for spatiotemporal control of drug activation.
Conclusion
This compound and the associated TCO-tetrazine bioorthogonal chemistry represent a powerful and versatile platform for live cell imaging. The exceptionally fast, specific, and biocompatible nature of this reaction has overcome many limitations of previous labeling technologies. For researchers, scientists, and drug development professionals, mastering this technique opens up new avenues for investigating complex biological processes with unprecedented precision and clarity.
References
Methodological & Application
TCO-Amine Protein Labeling: A Detailed Guide for Researchers
Application Notes and Protocols for the Site-Specific Labeling of Proteins Using TCO-Tetrazine Click Chemistry
This document provides comprehensive application notes and detailed protocols for the labeling of proteins using trans-cyclooctene (B1233481) (TCO)-amine chemistry. This powerful bioorthogonal ligation technique, centered around the inverse-electron-demand Diels-Alder cycloaddition between TCO and tetrazine, offers exceptional kinetics and selectivity. This enables the precise and efficient conjugation of molecules to proteins within complex biological environments, making it an invaluable tool for researchers, scientists, and professionals in drug development.[1]
The primary method for introducing a TCO moiety onto a protein involves the use of an amine-reactive TCO derivative, such as a TCO-N-hydroxysuccinimide (NHS) ester. This reagent readily reacts with primary amines, predominantly the ε-amine of lysine (B10760008) residues on the protein surface, to form a stable amide bond.[1][2] The TCO-functionalized protein is then ready for rapid and specific conjugation to any tetrazine-labeled molecule of interest, including fluorophores, biotin, or drug molecules. The reaction is characterized by its high efficiency, often exceeding 99%, and can be performed under mild, biocompatible conditions without the need for a toxic copper catalyst.[1]
Core Principles of TCO-Tetrazine Ligation
The TCO-tetrazine click chemistry is a two-step process:
-
Protein Modification: The target protein is first functionalized with a TCO group. This is most commonly achieved by reacting the protein's primary amines with a TCO-NHS ester.[1] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the TCO reagent can enhance water solubility, improve labeling efficiency, and minimize steric hindrance.
-
Bioorthogonal "Click" Reaction: The TCO-modified protein is then introduced to a molecule functionalized with a tetrazine (Tz) group. The inverse-electron-demand Diels-Alder reaction proceeds rapidly and specifically, forming a stable covalent bond.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with TCO-tetrazine click chemistry, providing a basis for experimental design.
| Parameter | Value | Notes |
| Reaction Kinetics (k) | > 800 M⁻¹s⁻¹ | Unparalleled by many other bioorthogonal reactions, enabling rapid labeling even at low concentrations. |
| Conjugation Efficiency | > 99% | Under optimal conditions, the reaction proceeds to near completion. |
| TCO Stability in Aqueous Buffer | Stable for weeks at 4°C | Allows for the storage of TCO-labeled proteins. |
| Reaction Time (TCO-NHS ester) | 1 hour at room temperature | For labeling of primary amines on the protein. |
| Reaction Time (TCO-Tetrazine) | 30 - 120 minutes | At room temperature or 4°C. |
| pH Range (NHS ester reaction) | pH 7-9 | Optimal for the acylation of primary amines. |
| pH Range (TCO-Tetrazine reaction) | pH 6.0-9.0 | The click reaction is efficient across a broad physiological pH range. |
Experimental Protocols
This section provides detailed methodologies for the labeling of proteins with TCO-NHS esters and subsequent conjugation to tetrazine-functionalized molecules.
Protocol 1: Protein Modification with TCO-NHS Ester
This protocol describes the functionalization of a target protein with TCO groups by targeting primary amines.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
TCO-PEGn-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free reaction buffer. This can be done using a desalting spin column or dialysis. The final protein concentration should be between 1-5 mg/mL.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive, so allow the reagent to warm to room temperature before opening the vial to prevent condensation.
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal molar excess may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
-
Remove Excess Reagent: Purify the TCO-labeled protein from the unreacted TCO-NHS ester and quenching buffer using a desalting spin column or dialysis. The TCO-labeled protein is now ready for the click reaction or can be stored at 4°C.
Protocol 2: TCO-Tetrazine Click Reaction
This protocol details the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein
-
Tetrazine-functionalized molecule (e.g., tetrazine-fluorophore)
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
Procedure:
-
Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
Click Reaction: Add 1.05 to 1.5 molar equivalents of the tetrazine-functionalized molecule to 1 mole equivalent of the TCO-labeled protein.
-
Incubation: Incubate the reaction mixture for 30 to 120 minutes at room temperature or 4°C. The reaction progress can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.
-
Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size-exclusion chromatography.
Visualizing the Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow of TCO-amine protein labeling and the general principle of the TCO-tetrazine ligation.
Caption: Experimental workflow for this compound protein labeling.
Caption: The TCO-tetrazine inverse-electron-demand Diels-Alder cycloaddition.
References
Application Notes and Protocols for TCO-Amine Reaction with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the conjugation of trans-cyclooctene (B1233481) (TCO) to primary amine-containing molecules using N-hydroxysuccinimide (NHS) esters. This bioorthogonal labeling strategy is a cornerstone for the specific and efficient formation of covalent linkages in complex biological environments, enabling advancements in antibody-drug conjugates (ADCs), pretargeted imaging, and other bioconjugation applications.
Introduction
The reaction between a TCO-NHS ester and a primary amine (such as the side chain of a lysine (B10760008) residue on a protein) results in a stable amide bond. This initial step introduces the TCO moiety onto the biomolecule of interest. The incorporated TCO group can then rapidly and specifically react with a tetrazine-labeled molecule via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This two-step process, known as bioorthogonal ligation, is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds efficiently in aqueous environments without the need for a catalyst[1]. The TCO-tetrazine reaction is one of the fastest bioorthogonal reactions known to date[2][3].
The efficiency of the initial TCO-NHS ester conjugation is crucial for the overall success of the bioorthogonal labeling strategy. Key factors influencing this reaction include pH, temperature, molar ratio of reactants, and the presence of competing nucleophiles.
Quantitative Data Summary
The following table summarizes key quantitative data for the TCO-NHS ester reaction and the subsequent TCO-tetrazine ligation, gathered from various sources.
| Parameter | Value | Conditions | Source |
| TCO-NHS Ester Reaction | |||
| Reaction pH | 7.0 - 9.0 | Amine-free buffers such as PBS or sodium bicarbonate. Optimal pH is often cited as 8.3-8.5. | [1][2][4][5] |
| Molar Excess of TCO-NHS Ester | 10 to 50-fold | Dependent on the concentration of the amine-containing molecule. Higher excess is used for more dilute solutions. | [2][4][6] |
| Reaction Time | 30 - 120 minutes | At room temperature or on ice. | [2][4][6][7] |
| TCO-Tetrazine Ligation | |||
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | General value for TCO-tetrazine reactions. | [1][2] |
| up to 30,000 M⁻¹s⁻¹ | With hydrogen-substituted tetrazines and TCO. | [1] | |
| Reaction pH | 6.0 - 9.0 | Typically performed in PBS buffer. | [1][7] |
| Reaction Temperature | Room Temperature, 4°C, or 37°C | Dependent on the specific application and reactants. | [1][7] |
| Reaction Time | 10 - 60 minutes | Can be extended up to 2 hours or overnight at 4°C for less reactive partners. | [2][4][7] |
Experimental Protocols
Protocol 1: Labeling a Protein with TCO-NHS Ester
This protocol describes the general procedure for conjugating a TCO-NHS ester to a primary amine-containing protein, such as an antibody.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS).
-
TCO-PEGn-NHS ester (the PEG linker enhances solubility and reduces steric hindrance).[2][8]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5. Do not use buffers containing primary amines like Tris or glycine.[2][4][7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Spin desalting columns for buffer exchange and purification.
Procedure:
-
Protein Preparation:
-
TCO-NHS Ester Solution Preparation:
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
Protocol 2: TCO-Tetrazine Ligation
This protocol outlines the reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 1).
-
Tetrazine-labeled molecule (e.g., fluorescent dye, small molecule drug).
-
Reaction Buffer: PBS, pH 7.4.
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-labeled protein in the Reaction Buffer.
-
Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.
-
-
Ligation Reaction:
-
Mix the TCO-labeled protein with the tetrazine-labeled molecule. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended.[2][7]
-
Incubate the reaction for 30 to 60 minutes at room temperature.[7] For some applications or less reactive partners, the incubation time can be extended or the temperature can be adjusted (e.g., 37°C or 4°C).[7]
-
-
Purification (Optional):
-
Storage:
-
Store the final conjugate at 4°C until further use.[7]
-
Diagrams
Caption: Reaction of a TCO-NHS ester with a primary amine on a protein.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. broadpharm.com [broadpharm.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. escholarship.org [escholarship.org]
Application Note: Labeling Antibodies with T-CO via Amine Chemistry for Bioorthogonal Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioorthogonal chemistry has emerged as a powerful tool for site-specific conjugation of molecules in complex biological systems. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of this field, prized for its exceptionally fast kinetics and high specificity.[1][2][3] This application note provides a detailed protocol for labeling antibodies with TCO moieties by targeting primary amines, such as those on lysine (B10760008) residues. This method utilizes an N-hydroxysuccinimide (NHS) ester-functionalized TCO to form a stable amide bond with the antibody, rendering it ready for subsequent conjugation with a tetrazine-labeled molecule of interest for applications in pre-targeted imaging, diagnostics, and drug delivery.[4][5]
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer between the TCO and the NHS ester is highly recommended. This hydrophilic linker helps to prevent the hydrophobic TCO group from burying itself within the antibody structure, thereby ensuring its accessibility and reactivity for the subsequent ligation with a tetrazine.
Principle of the Reaction
The labeling process is a two-step procedure. First, the primary amine groups on the antibody react with the TCO-NHS ester. The NHS ester is a highly reactive group that specifically targets primary amines at a physiological to slightly alkaline pH (7.2-9) to form a stable covalent amide bond, with NHS being released as a leaving group. The second step is the bioorthogonal reaction where the TCO-labeled antibody is reacted with a tetrazine-functionalized molecule.
Experimental Protocols
Materials
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS Ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or dialysis cassette (10K MWCO)
Protocol for TCO-NHS Ester Conjugation to an Antibody
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.
-
Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.
-
-
TCO-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio may need to be determined empirically for each antibody.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice. Protect from light if the TCO reagent is light-sensitive.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes on ice.
-
-
Purification of the TCO-Labeled Antibody:
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column or by dialysis against PBS.
-
Protocol for Tetrazine Ligation
-
Reactant Preparation:
-
Prepare the purified TCO-labeled antibody in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Dissolve the tetrazine-labeled molecule in a compatible solvent and then dilute it into the reaction buffer.
-
-
Ligation Reaction:
-
Add a 1.5 to 3-fold molar excess of the tetrazine-labeled molecule to the TCO-labeled antibody.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification (Optional):
-
If necessary, the final antibody conjugate can be purified from the excess tetrazine reagent by size exclusion chromatography or dialysis.
-
Data Presentation
Table 1: Recommended Reaction Conditions for Antibody Labeling with TCO-NHS Ester
| Parameter | Recommended Value | Reference |
| Antibody Concentration | 1-5 mg/mL | |
| Molar Excess of TCO-NHS Ester | 5-20 fold | |
| Reaction Buffer | 100 mM Sodium Phosphate, 150 mM NaCl | |
| Reaction pH | 7.5 - 8.5 | |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 |
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Antibody buffer contains primary amines. | Exchange antibody into an amine-free buffer. |
| Insufficient molar excess of labeling reagent. | Increase the molar ratio of TCO-NHS ester to antibody. | |
| pH of the reaction buffer is too low. | Ensure the reaction buffer pH is between 7.5 and 8.5. | |
| Antibody Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the volume of the organic solvent below 10% of the total reaction volume. |
| Over-labeling of the antibody. | Reduce the molar excess of the labeling reagent. |
Characterization of TCO-Labeled Antibody
The degree of labeling (DOL), which is the average number of TCO molecules per antibody, can be determined if a TCO-NHS ester with a UV-traceable feature is used. For instance, some commercially available TCO-NHS esters have a UV tracer that absorbs at 350 nm.
The DOL can be calculated using the following formulas:
-
Corrected A₂₈₀ = A₂₈₀ - (A₃₅₀ × Correction Factor)
-
Antibody Concentration (M) = Corrected A₂₈₀ / ε_Ab
-
TCO Concentration (M) = A₃₅₀ / ε_TCO
-
DOL = TCO Concentration / Antibody Concentration
Where:
-
A₂₈₀ and A₃₅₀ are the absorbances of the labeled antibody at 280 nm and 350 nm, respectively.
-
The Correction Factor accounts for the absorbance of the UV tracer at 280 nm (provided by the manufacturer, e.g., 0.4475).
-
ε_Ab is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_TCO is the molar extinction coefficient of the UV tracer at 350 nm (provided by the manufacturer, e.g., 19,500 M⁻¹cm⁻¹).
Visualizations
Caption: Experimental workflow for antibody labeling with TCO and subsequent tetrazine ligation.
Caption: Chemical reaction for labeling an antibody's primary amine with a TCO-NHS ester.
References
Application Notes and Protocols: TCO-amine for Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of highly specific and efficient targeted drug delivery systems is a paramount goal in modern therapeutics. A key strategy in this endeavor is the use of bioorthogonal chemistry, which allows for specific chemical reactions to occur within living systems without interfering with native biological processes. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz).[1][2] This reaction is characterized by exceptionally fast kinetics, high specificity, and the ability to proceed under physiological conditions without the need for a toxic catalyst.[2][3]
TCO-amine is a versatile building block that incorporates the highly reactive TCO moiety and a primary amine. The primary amine serves as a convenient handle for conjugation to a variety of molecules, including drugs, proteins, antibodies, and nanoparticles, through well-established amine-reactive chemistries.[4][5] This makes this compound an ideal reagent for constructing sophisticated targeted drug delivery systems. These systems can be designed to selectively deliver a therapeutic payload to a specific site of action, thereby increasing efficacy and reducing off-target toxicity.[5][6]
This document provides detailed application notes and experimental protocols for the use of this compound in the development of targeted drug delivery systems.
Principle of TCO-Tetrazine Ligation
The core of this technology is the IEDDA reaction between a TCO group and a tetrazine derivative. This [4+2] cycloaddition is exceptionally fast and selective.[1] The TCO, being a strained and electron-rich dienophile, readily reacts with the electron-deficient tetrazine diene.[1] This initial cycloaddition is followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) linkage.[1][3] The reaction is biocompatible, proceeding efficiently in aqueous buffers at physiological pH and temperature.[3]
A significant advancement in this field is the "click-to-release" strategy.[7] In this approach, a drug is linked to a TCO derivative through a carbamate (B1207046) linkage. The IEDDA reaction with a tetrazine triggers a cascade of electronic rearrangements, leading to the cleavage of the carbamate and the release of the free drug.[7][8] This allows for the targeted activation of a prodrug at the desired location.
Key Features of TCO-Tetrazine Chemistry
-
Exceptional Kinetics: The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[1][6] This allows for efficient conjugation even at low concentrations of reactants.[2]
-
High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring that the conjugation is highly specific and avoids off-target reactions.[3][9]
-
Biocompatibility: The reaction proceeds under mild, physiological conditions (pH 6-9, room temperature) without the need for cytotoxic catalysts like copper.[2][3]
-
Stability: The resulting dihydropyridazine bond is stable under physiological conditions.[3] TCO-functionalized molecules also exhibit good stability in aqueous buffers.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the TCO-tetrazine ligation, providing a basis for experimental design.
Table 1: Reaction Kinetics of TCO-Tetrazine Ligation
| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| TCO & Tetrazine | > 800 | Aqueous buffer |
| TCO-PEG₄ & 2-pyridyl-substituted tetrazine | 69,400 | DPBS, 37°C |
| TCO & various tetrazines | 10³ - 10⁶ | Varied |
Table 2: Comparison of TCO and Tetrazine Derivatives [11]
| Reagent | Key Feature | Advantage |
| Methyl-substituted Tetrazines | High stability in aqueous media | Reliable for protein labeling applications. |
| Hydrogen-substituted Tetrazines | Extremely fast reaction kinetics | Ideal for in vivo imaging where speed is critical. |
| TCO with PEG Spacer | Increased hydrophilicity | Improves labeling efficiency, enhances water solubility, and minimizes steric hindrance.[10][11] |
| sTCO (strained TCO) | Increased ring strain | Leads to even faster reaction rates. |
Experimental Protocols
Protocol 1: Labeling of a Targeting Protein (e.g., Antibody) with TCO-NHS Ester
This protocol describes the modification of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative of TCO. The NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on the protein to form a stable amide bond.[10][11]
Materials:
-
Targeting protein (1-5 mg/mL)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[11]
-
TCO-PEGn-NHS ester (n=4 or 12)[11]
-
Anhydrous DMSO or DMF[11]
-
Quenching buffer (1 M Tris-HCl, pH 8.0)[10]
-
Desalting spin column or dialysis cassette[10]
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), exchange the buffer to the amine-free reaction buffer using a desalting spin column or dialysis. The protein concentration should be between 1-5 mg/mL.[10][11]
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[10][11]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[3][11] Incubate the reaction for 1 hour at room temperature with gentle mixing.[10]
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM.[10] Incubate for 5 minutes at room temperature.[10]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column or by dialysis.[10] The TCO-labeled protein is now ready for conjugation with a tetrazine-modified payload or can be stored at 4°C.[11]
Diagram 1: Workflow for Protein Labeling with TCO-NHS Ester
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound hydrochloride | AAT Bioquest [aatbio.com]
- 5. This compound hydrochloride, CAS 1609736-43-7 | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TCO-SS-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Imaging Studies Using TCO-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of TCO-amine (trans-cyclooctene-amine) in conjunction with tetrazine derivatives for in vivo imaging represents a significant advancement in the field of bioorthogonal chemistry. This powerful combination enables a pretargeting strategy, allowing for the highly specific and efficient labeling of biological targets in a living organism. The underlying chemistry, an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between the TCO and tetrazine, is exceptionally fast and proceeds with high selectivity under physiological conditions, making it ideal for in vivo applications.[1][2]
This two-step pretargeting approach decouples the targeting of a biomolecule (e.g., an antibody) from the delivery of the imaging agent. First, a TCO-modified targeting molecule is administered and allowed to accumulate at the target site while unbound conjugate clears from circulation. Subsequently, a small, tetrazine-labeled imaging probe is administered, which rapidly "clicks" to the TCO-modified molecule at the target, leading to a high signal-to-noise ratio for imaging.[3][4] This methodology has found broad applications in oncology, immunology, and drug development for visualizing tumors, tracking immune cells, and assessing the biodistribution of therapeutics.[3]
These application notes provide detailed protocols for the conjugation of this compound to antibodies and their use in pretargeted in vivo imaging across different modalities, including fluorescence, Positron Emission Tomography (PET), and Single-Photon Emission Computed Tomography (SPECT).
Core Concepts and Applications
The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with rate constants that can reach up to 10^6 M⁻¹s⁻¹. This rapid kinetics is crucial for in vivo applications where the concentrations of reactants are low. The primary amine group on this compound allows for its straightforward conjugation to biomolecules, such as antibodies, through stable amide bond formation with activated esters (e.g., NHS esters).
Key Applications Include:
-
Oncology: High-contrast imaging of tumors by targeting tumor-associated antigens with TCO-modified antibodies.
-
Immunology: Tracking and visualization of specific immune cell populations in vivo.
-
Drug Development: Assessing the biodistribution and target engagement of novel therapeutics.
-
Theranostics: Combining diagnostic imaging with therapy by delivering a therapeutic payload along with the imaging agent.
Experimental Protocols
Protocol 1: Conjugation of TCO-NHS Ester to an Antibody
This protocol describes the conjugation of a TCO-NHS ester to the primary amines (e.g., lysine (B10760008) residues) of an antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-PEGn-NHS ester (the PEG linker enhances solubility and pharmacokinetic properties)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate buffer (1 M, pH 8.3-8.5)
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into a bicarbonate buffer (pH 8.3-8.5) to ensure the primary amines are deprotonated and available for reaction.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
TCO-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the TCO-PEGn-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification:
-
Remove the unreacted TCO-NHS ester and byproducts by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the number of TCO molecules per antibody. This can be achieved using MALDI-TOF mass spectrometry or by reacting the conjugate with an excess of a fluorescently-labeled tetrazine and measuring the absorbance.
-
Protocol 2: Pretargeted In Vivo Fluorescence Imaging
This protocol outlines the procedure for in vivo fluorescence imaging of a subcutaneous tumor model in mice using a TCO-conjugated antibody and a Cy3-labeled tetrazine probe.
Materials:
-
TCO-conjugated antibody (from Protocol 1)
-
Cy3-PEGn-tetrazine probe
-
Sterile PBS (pH 7.4)
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum)
Procedure:
-
Administration of TCO-Antibody:
-
Administer the TCO-conjugated antibody to tumor-bearing mice via intravenous (tail vein) injection. A typical dose is 1-5 mg/kg, but should be optimized for each antibody.
-
-
Accumulation and Clearance Period:
-
Allow the TCO-antibody to accumulate at the tumor site and clear from circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.
-
-
Administration of Cy3-Tetrazine Probe:
-
Dissolve the Cy3-PEGn-tetrazine probe in sterile PBS.
-
Administer the probe via intravenous injection at a dose of 1-5 mg/kg.
-
-
In Vivo Fluorescence Imaging:
-
Anesthetize the mice using isoflurane.
-
Place the mouse in the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection of the Cy3-tetrazine probe (e.g., 1, 4, 8, and 24 hours). Use appropriate excitation and emission filters for Cy3 (e.g., excitation ~550 nm, emission ~570 nm).
-
-
Image Analysis:
-
Draw regions of interest (ROIs) over the tumor and a background area (e.g., muscle).
-
Quantify the average fluorescence intensity (e.g., in units of radiant efficiency) within each ROI.
-
Calculate the tumor-to-background ratio at each time point.
-
Protocol 3: Pretargeted In Vivo PET/SPECT Imaging
This protocol provides a general framework for pretargeted PET or SPECT imaging using a TCO-conjugated antibody and a radiolabeled tetrazine.
Materials:
-
TCO-conjugated antibody (from Protocol 1)
-
Radiolabeled tetrazine probe (e.g., ⁶⁴Cu-NOTA-tetrazine for PET, ¹¹¹In-DOTA-tetrazine for SPECT)
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
PET or SPECT imaging system
Procedure:
-
Radiolabeling of Tetrazine:
-
Synthesize or obtain a tetrazine derivative conjugated to a suitable chelator (e.g., NOTA, DOTA).
-
Radiolabel the tetrazine-chelator conjugate with the desired radionuclide (e.g., ⁶⁴Cu, ⁸⁹Zr, ¹¹¹In, ¹⁷⁷Lu) following established protocols. Purification is typically performed using HPLC.
-
-
Administration of TCO-Antibody:
-
Administer the TCO-conjugated antibody to the animal model (e.g., tumor-bearing mice) via intravenous injection. The dose will depend on the specific antibody and target.
-
-
Accumulation and Clearance Period:
-
Allow a sufficient period (typically 24-72 hours) for the antibody to accumulate at the target and for unbound antibody to clear from the bloodstream.
-
-
Administration of Radiolabeled Tetrazine:
-
Administer the purified radiolabeled tetrazine probe via intravenous injection. The amount of radioactivity will depend on the radionuclide and imaging system.
-
-
PET/SPECT Imaging:
-
Anesthetize the animal and position it in the scanner.
-
Acquire images at various time points post-injection of the radiolabeled tetrazine (e.g., 1, 4, 24, 48 hours) to monitor its biodistribution and tumor uptake.
-
-
Biodistribution Studies (Optional but Recommended):
-
At the final imaging time point, euthanize the animals.
-
Dissect key organs and the tumor.
-
Measure the radioactivity in each tissue using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data from various in vivo pretargeted imaging studies using TCO-modified antibodies and radiolabeled tetrazines.
Table 1: Biodistribution of ⁶⁴Cu-Tz-Bn-NOTA in a Pretargeted PET Imaging Study
| Organ | 1 h (%ID/g) | 4 h (%ID/g) | 12 h (%ID/g) | 24 h (%ID/g) | 48 h (%ID/g) |
| Blood | 1.8 ± 0.3 | 0.9 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Heart | 0.7 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Lungs | 1.0 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Liver | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.0 ± 0.1 | 0.7 ± 0.1 | 0.5 ± 0.1 |
| Spleen | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Kidneys | 2.5 ± 0.4 | 1.5 ± 0.3 | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Muscle | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Tumor | 3.5 ± 0.6 | 4.1 ± 0.7 | 3.8 ± 0.6 | 3.2 ± 0.5 | 2.5 ± 0.4 |
Data adapted from a study using A33-TCO in mice with SW1222 xenografts. A 24-hour interval was used between antibody and radiotracer injection.
Table 2: Biodistribution of ¹⁸F-labeled Tetrazine in a Pretargeted PET Imaging Study
| Organ | 30 min (%ID/g) | 1 h (%ID/g) | 2 h (%ID/g) | 4 h (%ID/g) |
| Blood | 6.13 ± 0.86 | 4.32 ± 0.54 | 2.89 ± 0.31 | 1.75 ± 0.22 |
| Liver | 2.25 ± 0.28 | 2.11 ± 0.19 | 1.87 ± 0.15 | 1.54 ± 0.11 |
| Kidneys | 4.56 ± 0.41 | 3.89 ± 0.37 | 2.98 ± 0.29 | 2.13 ± 0.21 |
| Tumor | 3.00 ± 0.32 | 3.52 ± 0.67 | 4.81 ± 1.23 | 5.60 ± 0.85 |
Data adapted from a study using 5B1-TCO in mice with BxPC3 xenografts. A 72-hour interval was used between antibody and radiotracer injection.
Table 3: Comparison of Pretargeted vs. Directly Labeled Antibody Tumor-to-Blood Ratios
| Time Point | Pretargeted ⁶⁴Cu-Tz-Bn-NOTA / A33-TCO | Directly Labeled ⁶⁴Cu-NOTA-A33 |
| 24 h | 1.9 ± 0.6 | 2.9 ± 0.4 |
| 48 h | Not Reported | 24.5 ± 11.6 |
This table illustrates that while absolute tumor uptake may be comparable at earlier time points, directly labeled antibodies can achieve higher tumor-to-blood ratios at later time points, though pretargeting offers a significant reduction in overall radiation dose.
Visualizations
Caption: Experimental workflow for pretargeted in vivo imaging.
Caption: The TCO-tetrazine bioorthogonal ligation reaction.
Caption: Signaling-related theranostic activation workflow.
Conclusion
This compound provides a versatile and powerful tool for in vivo imaging studies through a pretargeting strategy based on the highly efficient TCO-tetrazine bioorthogonal reaction. This approach offers significant advantages in terms of achieving high imaging contrast and reducing the radiation burden to non-target tissues compared to conventional direct labeling methods. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals looking to implement this technology in their preclinical studies. Further optimization of linker chemistry and the pharmacokinetic properties of the imaging probes will continue to enhance the capabilities of this exciting in vivo imaging platform.
References
- 1. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Code Expansion and Click-Chemistry Labeling to Visualize GABA-A Receptors by Super-Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Preparing TCO-amine Stock Solutions for Bioorthogonal Labeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-cyclooctene (TCO)-amine is a key reagent in the field of bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules.[1][2] Its primary amine group allows for straightforward conjugation to molecules containing activated esters, such as N-hydroxysuccinimide (NHS) esters, while the TCO moiety facilitates a rapid and specific reaction with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3][4] This catalyst-free "click chemistry" reaction is highly efficient and can be performed in complex biological environments, making it ideal for applications such as live-cell imaging, pre-targeted therapies, and the development of antibody-drug conjugates (ADCs).[1][2][5]
This document provides detailed protocols for the preparation of TCO-amine stock solutions and their subsequent use in protein labeling experiments.
Data Presentation
This compound Hydrochloride Stock Solution Preparation
The following table provides the required volume of dimethylformamide (DMF) to reconstitute various masses of this compound hydrochloride to common stock concentrations.[1]
| Mass of this compound HCl | 1 mM | 5 mM | 10 mM |
| 0.1 mg | 380.5 µL | 76.1 µL | 38.1 µL |
| 0.5 mg | 1.90 mL | 380.5 µL | 190.3 µL |
| 1 mg | 3.81 mL | 761.1 µL | 380.5 µL |
| 5 mg | 19.03 mL | 3.81 mL | 1.90 mL |
| 10 mg | 38.05 mL | 7.61 mL | 3.81 mL |
Stability and Storage of this compound and TCO-NHS Esters
Proper storage and handling are critical to maintain the reactivity of TCO-containing reagents.
| Reagent | Recommended Storage | Key Considerations |
| This compound (and its salts) | Store at -20°C, desiccated.[5][6][7] | TCO compounds can isomerize to the unreactive cis-cyclooctene (CCO) over time; long-term storage is not recommended.[6][8] The hydrochloride salt form offers improved stability and aqueous solubility.[1][5] |
| TCO-NHS Ester | Store at -20°C, desiccated.[3] | NHS esters are moisture-sensitive.[3] Allow the vial to warm to room temperature before opening to prevent condensation.[3] |
| Stock Solutions (in DMSO or DMF) | Prepare immediately before use and discard any unused portion.[3] | The stability of this compound in solution is limited. While specific degradation rates in DMSO versus DMF are not extensively published, fresh preparation is the best practice to ensure optimal reactivity. |
pH Optimization for TCO-NHS Ester Labeling
The reaction between a TCO-NHS ester and a primary amine on a biomolecule is highly pH-dependent. The optimal pH is a balance between maximizing the nucleophilicity of the amine and minimizing the hydrolysis of the NHS ester.[5][9]
| pH | Effect on Amine Reactivity | Effect on NHS Ester Stability | Overall Reaction Efficiency |
| < 7.0 | Low (amine is protonated)[5] | High (low hydrolysis)[5] | Suboptimal |
| 7.0 - 8.0 | Moderate | Moderate | Good |
| 8.3 - 8.5 | High (amine is deprotonated)[9][10] | Moderate (increased hydrolysis)[5][9] | Optimal [9][10] |
| > 9.0 | High | Low (rapid hydrolysis)[5][8] | Suboptimal |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride (MW: 262.78 g/mol ) in DMF.
Materials:
-
This compound hydrochloride
-
Anhydrous dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettors and tips
Procedure:
-
Weigh out 1 mg of this compound hydrochloride in a microcentrifuge tube.
-
Add 380.5 µL of anhydrous DMF to the tube.[1]
-
Vortex thoroughly until the solid is completely dissolved.
-
Use the stock solution immediately for your labeling reaction. Discard any unused solution.
Protocol 2: Labeling of a Protein with TCO-NHS Ester
This protocol provides a general procedure for labeling a protein with a TCO-NHS ester.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
TCO-PEGn-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment for purification
Procedure:
-
Buffer Exchange: Ensure your protein (1-5 mg/mL) is in an amine-free buffer.[3][8] If the current buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange using a desalting spin column or dialysis.
-
Prepare TCO-NHS Ester Stock: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[3][8]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to your protein solution.[3][8]
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.[3][8]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[3][8] Incubate for 5 minutes at room temperature.[3]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column or dialysis.[3][8] The TCO-labeled protein is now ready for the subsequent click reaction.
Protocol 3: TCO-Tetrazine Click Reaction
This protocol describes the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 2)
-
Tetrazine-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
Click Reaction: Add 1.05 to 1.5 molar equivalents of the tetrazine-functionalized molecule to the TCO-labeled protein.[8]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[8] For less concentrated reactants, the incubation time can be extended up to 2 hours.[8]
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.
Mandatory Visualization
Caption: Experimental workflow for labeling a protein with a TCO-NHS ester and subsequent tetrazine click reaction.
Caption: Mechanism of action for a TCO-containing PROTAC, hijacking the ubiquitin-proteasome system for targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Ubiquitin and Ubiquitin-Like Protein Resources | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. escholarship.org [escholarship.org]
- 6. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. interchim.fr [interchim.fr]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for the Purification of TCO-Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trans-cyclooctene (B1233481) (TCO)-tetrazine ligation is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific labeling of biomolecules.[1] This inverse-electron-demand Diels-Alder cycloaddition offers exceptional kinetics and selectivity without the need for cytotoxic copper catalysts, making it ideal for applications in live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).[1][2] The purification of TCO-labeled proteins is a critical step to ensure the homogeneity and functionality of the final conjugate, removing unreacted labeling reagents that could interfere with downstream applications.
These application notes provide detailed protocols for the labeling of proteins with TCO groups and their subsequent purification.
Data Presentation
The efficiency of TCO labeling and the final yield of the purified conjugate can be influenced by several factors, including protein concentration, the molar excess of the TCO-NHS ester, and the purification method. The following table summarizes key quantitative parameters for the TCO labeling of proteins.
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency.[3] |
| Reaction Buffer | Amine-free buffer, pH 7.2 - 8.0 | PBS is a common choice. Avoid buffers containing primary amines like Tris and glycine.[3] |
| Molar Excess of TCO-NHS Ester | 10 - 20 fold | The optimal ratio may need to be determined empirically for each protein. |
| Reaction Time | 1 hour | Can be adjusted based on the reactivity of the protein. |
| Reaction Temperature | Room Temperature (20-25°C) | Can also be performed at 4°C overnight. |
| Quenching Reagent | Tris-HCl (50-100 mM final) | Quenches unreacted NHS esters. |
| Labeling Efficiency (DOL) | Variable | The Degree of Labeling (DOL) represents the average number of TCO molecules per protein. It can be determined spectrophotometrically if the TCO reagent has a chromophore. |
| Purification Yield | Variable | Dependent on the purification method and the properties of the protein. |
Experimental Protocols
Protocol 1: TCO Labeling of Proteins via NHS Ester Chemistry
This protocol describes the functionalization of a protein with TCO groups by targeting primary amines (e.g., lysine (B10760008) residues) using a TCO-NHS ester.
Materials:
-
Protein of interest
-
TCO-PEGn-NHS ester (n=4 or 12)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Buffer Exchange: Dissolve the protein of interest in the amine-free reaction buffer at a concentration of 1-5 mg/mL using a desalting spin column or dialysis.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
-
Remove Excess Reagent: Purify the TCO-labeled protein from the excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or dialysis. The TCO-labeled protein is now ready for the click reaction or can be stored at 4°C for short-term storage or -80°C for long-term storage.
Protocol 2: Purification of TCO-Labeled Proteins
The choice of purification method depends on the size of the protein and the properties of the unreacted TCO reagent.
Method 2A: Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It is effective for removing smaller unreacted TCO reagents from larger protein conjugates.
Procedure:
-
Equilibrate an appropriate size-exclusion chromatography column with a suitable buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Elute the protein with the equilibration buffer.
-
Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Pool the fractions containing the purified TCO-labeled protein.
Method 2B: Desalting Spin Columns
Desalting spin columns are a quick and efficient way to remove small molecules from protein solutions.
Procedure:
-
Equilibrate the desalting spin column with the desired storage buffer according to the manufacturer's instructions.
-
Load the quenched reaction mixture onto the column.
-
Centrifuge the column to collect the purified TCO-labeled protein.
Method 2C: Dialysis
Dialysis is a classic method for removing small, unwanted molecules from a protein solution.
Procedure:
-
Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Dialyze against a large volume of the desired storage buffer for several hours to overnight at 4°C, with at least one buffer change.
Method 2D: Affinity Chromatography
If the TCO-labeled protein has an affinity tag (e.g., a His-tag), affinity chromatography can be used for purification. Additionally, specialized affinity resins can be used to separate labeled from unlabeled protein. For instance, a column with β-cyclodextrin-modified agarose (B213101) can be used to bind hydrophobic dyes attached to the TCO, allowing for the separation of labeled protein. TCO-labeled agarose is also available for the purification or isolation of tetrazine-modified proteins.
Mandatory Visualizations
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Caption: Experimental workflow for TCO-labeling and purification of proteins.
References
Troubleshooting & Optimization
troubleshooting low TCO-amine conjugation efficiency
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during TCO-amine conjugation experiments. The information is tailored for researchers, scientists, and drug development professionals to help ensure successful bioconjugation outcomes.
Troubleshooting Guide: Low this compound Conjugation Efficiency
Low or no conjugation of your this compound to a carboxyl-containing molecule is a frequent issue. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Question 1: I am seeing very low to no conjugation of my this compound to my carboxyl-containing protein/molecule. What are the most likely causes?
Low conjugation efficiency in this compound coupling reactions, particularly when using EDC/NHS chemistry, typically stems from one of three areas: issues with the reactants, suboptimal reaction conditions, or challenges with the biomolecule itself.
Problem Area 1: Reagent Quality and Handling
The stability and handling of the reagents, especially the EDC and the this compound, are critical for a successful conjugation.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Degraded EDC | Use a fresh aliquot of EDC. Ensure EDC is stored in a desiccator at the recommended temperature (-20°C). Allow the vial to equilibrate to room temperature before opening to prevent condensation. | EDC is highly sensitive to moisture and can rapidly hydrolyze, rendering it inactive.[1] Using fresh, properly stored EDC is crucial for activating the carboxyl groups. |
| Degraded this compound | Store this compound compounds, especially those without stabilizing linkers, at -20°C and protect from light and moisture. For long-term storage, consider TCO derivatives complexed with silver(I) to prevent isomerization. | TCO moieties can isomerize to the less reactive cis-cyclooctene (CCO) over time, particularly if not stored correctly.[2] |
| Impure Solvents | Use anhydrous grade DMSO or DMF for dissolving reagents. If using DMF, ensure it is free of dimethylamine, which can have a fishy odor. | Water in the solvent will hydrolyze the activated NHS ester, reducing the efficiency of the conjugation reaction. Dimethylamine in DMF will compete with your this compound for reaction with the activated carboxyl groups.[2] |
Problem Area 2: Suboptimal Reaction Conditions
The pH, buffer composition, and stoichiometry of the reaction are paramount for efficient conjugation.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Incorrect pH for Activation | Perform the EDC/NHS activation of the carboxyl groups in a slightly acidic buffer, such as 0.1 M MES, pH 4.7-6.0.[1][3] | The activation of carboxyl groups by EDC is most efficient at a pH between 4.5 and 6.0. |
| Incorrect pH for Coupling | After the activation step, raise the pH of the reaction mixture to 7.2-8.5 before adding the this compound. This can be done by adding a concentrated, amine-free buffer like PBS. | The reaction of the NHS ester with the primary amine of the this compound is most efficient at a slightly alkaline pH. At lower pH, the amine is protonated and less nucleophilic. |
| Presence of Competing Amines or Carboxyls in Buffers | Use amine-free and carboxyl-free buffers for the conjugation reaction. Avoid buffers like Tris, glycine, or acetate. Recommended buffers include MES for the activation step and PBS or HEPES for the coupling step. | Buffers containing primary amines (e.g., Tris, glycine) will compete with the this compound for reaction with the NHS-activated carboxyl groups. Buffers with carboxyl groups (e.g., acetate) will compete for activation by EDC. |
| Suboptimal Molar Ratios | Optimize the molar ratio of EDC and NHS to the carboxyl-containing molecule. A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the carboxyl groups. Also, consider using a slight molar excess of the this compound. | A sufficient excess of EDC and NHS is needed to drive the activation of carboxyl groups to completion. A slight excess of the this compound can help maximize the conjugation to the activated sites. |
Problem Area 3: Biomolecule-Specific Issues
The properties of your specific protein or molecule can impact conjugation efficiency.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Steric Hindrance | If the carboxyl groups on your protein are buried within its 3D structure, consider using a this compound with a longer PEG spacer. | A longer, flexible PEG linker can help the this compound reach sterically hindered carboxyl groups on the surface of the protein. |
| Protein Aggregation | Perform the conjugation at a lower protein concentration. Ensure the reaction buffer is at a pH at least one unit away from the isoelectric point (pI) of the protein. | High protein concentrations or a pH near the pI can lead to aggregation, which can reduce the accessibility of reactive sites. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my this compound conjugation was successful and quantify the efficiency?
There are several methods to assess the success and efficiency of your conjugation:
-
Mass Spectrometry (MS): This is a direct method to confirm conjugation. The addition of the this compound to your protein will result in a predictable mass shift. By comparing the mass spectra of the starting material and the reaction product, you can determine the extent of labeling.
-
HPLC Analysis: Size-exclusion chromatography (SEC-HPLC) or reverse-phase HPLC (RP-HPLC) can be used to separate the conjugated protein from the unconjugated protein and excess reagents. By comparing the peak areas, you can quantify the conjugation efficiency.
-
Fluorogenic Tetrazine Assay: This is a functional assay to quantify the number of reactive TCO groups on your conjugated molecule. A fluorogenic tetrazine dye is non-fluorescent but becomes highly fluorescent upon reaction with a TCO. By measuring the increase in fluorescence, you can determine the concentration of accessible TCO moieties.
Q2: What are the expected conjugation efficiencies for this compound to a carboxylated protein?
The efficiency can vary significantly depending on the protein, the number of accessible carboxyl groups, and the reaction conditions. However, with optimized protocols, it is possible to achieve high conjugation efficiencies. For example, studies conjugating TCO-NHS esters to antibodies have reported efficiencies of over 75%.
| Method | Reported Efficiency | Molecule | Notes |
| LC-MS | >75% | TCO-GK-PEG4-NHS ester to sdAb | Mono- to bi-substituted derivatives observed. |
| LC-MS | >50% | TCO-PEG4-NHS ester to sdAb | Predominantly monosubstituted conjugate. |
Q3: My this compound is not very soluble in aqueous buffers. How can I improve this?
Many TCO reagents are hydrophobic. To improve solubility:
-
Dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.
-
Use this compound derivatives that incorporate a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. These are generally more water-soluble.
Q4: How should I quench the EDC/NHS reaction?
After the desired incubation time for the coupling reaction, it is important to quench any remaining reactive NHS esters to prevent further reactions. This can be done by adding a quenching agent that contains a primary amine.
| Quenching Reagent | Final Concentration | Incubation Time |
| Tris Buffer | 20-50 mM | 15-30 minutes at room temperature |
| Glycine | 20-50 mM | 15-30 minutes at room temperature |
| Hydroxylamine | 10 mM | 15-30 minutes at room temperature |
After quenching, purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Carboxyl-Containing Protein
This protocol describes the activation of carboxyl groups on a protein with EDC and Sulfo-NHS, followed by conjugation to a this compound.
Materials:
-
Protein with accessible carboxyl groups
-
This compound (or TCO-PEG-amine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in water or Activation Buffer.
-
Activation of Carboxyl Groups:
-
Add a 5-fold molar excess of EDC and Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This prevents the EDC from cross-reacting with your this compound.
-
-
Conjugation to this compound:
-
If you did not perform step 4, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Add a 10- to 20-fold molar excess of the this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM Tris.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess this compound and reaction byproducts by passing the solution through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Workflow for this compound Conjugation via EDC/NHS Chemistry.
Caption: Troubleshooting Logic for Low this compound Conjugation.
References
Technical Support Center: TCO-Tetrazine Click Chemistry
Welcome to the technical support center for TCO-tetrazine click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the optimization of the TCO-amine to tetrazine molar ratio.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to tetrazine for efficient conjugation?
For most applications, a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is recommended to drive the reaction to completion.[1][2] A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine.[1][3] However, the ideal ratio can vary depending on the specific reactants and their concentrations, so empirical optimization for your particular system is often beneficial.[1] For protein-protein conjugations, a 1:1 molar ratio can also be effective.[4][5] In some cases, a 1.5 to 2-fold excess of one reactant may be used.[2][6]
Q2: What are the recommended reaction buffers and pH for TCO-tetrazine ligation?
The TCO-tetrazine reaction is robust and proceeds efficiently in a variety of aqueous buffers over a pH range of 6 to 9.[1][4] Phosphate-buffered saline (PBS) is a commonly used buffer.[1] When labeling a molecule with a TCO- or tetrazine-NHS ester, it is critical to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer.[1][3] Buffers containing primary amines like Tris or glycine (B1666218) should be avoided during the NHS ester labeling step.[1]
Q3: What is the ideal temperature and duration for the reaction?
The TCO-tetrazine ligation is exceptionally fast and can often be completed within 30 to 60 minutes at room temperature.[1][3] For certain applications or less reactive conjugation partners, the incubation time can be extended up to 2 hours or even overnight at 4°C.[1][3] In some instances, incubating at 37°C or 40°C can be used to accelerate the reaction.[1][3]
Q4: Is a catalyst required for the TCO-tetrazine reaction?
No, a catalyst is not required. The TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a cytotoxic copper catalyst, making it highly suitable for biological systems and live-cell imaging.[1]
Q5: How can I monitor the progress of the reaction?
The progress of the TCO-tetrazine reaction can be monitored spectrophotometrically. Tetrazines have a characteristic absorbance in the visible range (typically between 510 and 550 nm).[1][5] As the reaction proceeds, this absorbance decreases, allowing for real-time tracking of the conjugation.[1][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation Product | Incorrect Stoichiometry: An improper molar ratio of TCO to tetrazine can lead to an incomplete reaction.[1] | Empirically optimize the molar ratio of your reactants. A slight excess of one component (often 1.05-1.5x tetrazine) is frequently beneficial.[1][3] |
| Degradation of NHS ester: TCO- or tetrazine-NHS esters are sensitive to moisture and can hydrolyze.[1][6] | Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[6] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused portion.[1] | |
| Presence of primary amines in buffer: Buffers like Tris or glycine will compete with the target molecule for reaction with the NHS ester.[1] | Perform a buffer exchange into an amine-free buffer (e.g., PBS) before the labeling reaction.[1] | |
| Steric Hindrance: Bulky molecules attached to the TCO and tetrazine moieties can physically impede the reaction. | Incorporate a flexible PEG spacer to improve the accessibility of the reactive groups.[2] | |
| Precipitation of Reactants or Product | Hydrophobic Interactions: Some TCO or tetrazine reagents can be hydrophobic, leading to poor solubility and non-specific binding.[1] | Use reagents that incorporate hydrophilic PEG linkers to improve water solubility and reduce non-specific binding.[1][2] |
| High Protein Concentration: High concentrations of proteins can sometimes lead to aggregation during labeling.[1] | Perform the labeling reaction at a protein concentration of 1-5 mg/mL.[1][3] | |
| Low Product Yield | Side Reactions: Impurities in the starting materials can lead to unwanted side reactions. | Ensure the purity of your reactants. Degassing solutions can prevent oxidation if your molecules are oxygen-sensitive.[2] |
| Degradation of Reactants: Tetrazines can be susceptible to degradation in aqueous media, and TCOs can degrade in the presence of thiols or UV light.[2] | Use freshly prepared solutions and store reagents under appropriate conditions (desiccated and protected from light).[2] |
Quantitative Data Summary
The kinetics of the TCO-tetrazine ligation are among the fastest known in bioorthogonal chemistry, though the rate is dependent on the specific structures of the TCO and tetrazine derivatives.
Table 1: Recommended Molar Ratios for TCO-Tetrazine Ligation
| Application | Recommended Tetrazine:TCO Molar Ratio | Source(s) |
| General Conjugation | 1.05 - 1.5 : 1 | [1][3] |
| Protein-Protein Conjugation | 1:1 or slight excess of tetrazine (1.05-1.5:1) | [4][5] |
| To Drive Reaction to Completion | 1.5 - 2 : 1 | [2][6] |
Table 2: Second-Order Rate Constants for TCO-Tetrazine Ligations
| Reactants | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Source(s) |
| General TCO-Tetrazine | N/A | N/A | Up to 1 x 10⁶ | [1] |
| TCO derivatives and Hydrogen-substituted tetrazines | Aqueous Media | N/A | Up to 30,000 | [1] |
| TCO-PEG₄ and various tetrazine scaffolds | DPBS | 37 | 1,100 - 73,000 | [1] |
| 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene | Methanol/Water (9:1) | 25 | ~2,000 | [1] |
| TCO derivatives and Methyl-substituted tetrazines | Aqueous Media | N/A | ~1,000 | [1] |
Experimental Protocols
Protocol 1: General Protein Labeling with TCO-NHS Ester
-
Buffer Exchange: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column.[1]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[1]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[1][3] Incubate for 1 hour at room temperature.[1][3]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5 minutes.[1][3]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or through dialysis.[1] The TCO-labeled protein is now ready for conjugation.
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
-
Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 or a slight excess of tetrazine).[4]
-
Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[3]
-
Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[1]
-
Storage: Store the final conjugate at 4°C until further use.[1]
Visualizations
Caption: Workflow for TCO-Tetrazine Protein-Protein Conjugation.
Caption: Troubleshooting logic for low TCO-tetrazine conjugation yield.
References
Technical Support Center: Ensuring the Stability of TCO-Amine Reagents
Welcome to the Technical Support Center for TCO-Amine reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, or trans-cyclooctene-amine, is a bifunctional chemical tool used in bioconjugation, particularly in the field of antibody-drug conjugates (ADCs) and targeted drug delivery. It contains a reactive trans-cyclooctene (B1233481) (TCO) group for "click chemistry" reactions with tetrazines, and a primary amine group for conjugation to biomolecules. The stability of the TCO group is critical because its primary degradation pathway is isomerization to the unreactive cis-cyclooctene (CCO) isomer, which will no longer participate in the desired click reaction, leading to failed experiments and loss of valuable materials.[1][2][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under specific conditions. Both solid and dissolved forms require careful handling to preserve the reactivity of the TCO group.
| Storage Form | Recommended Temperature | Additional Precautions |
| Solid | -20°C[5] | Store in a tightly sealed container, desiccated (dry), and protected from light. |
| In Solution | -20°C or -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. Use anhydrous solvents like DMSO or DMF for stock solutions. |
Q3: What factors can cause this compound to degrade?
A3: Several factors can accelerate the degradation of this compound, primarily through the isomerization of the TCO ring to the inactive CCO form. These include:
-
Temperature: Elevated temperatures significantly increase the rate of isomerization.
-
Light: Prolonged exposure to light can promote degradation.
-
pH: While the TCO-tetrazine reaction is efficient over a wide pH range (typically 6-9), the stability of the TCO group itself can be pH-dependent. Some studies have shown that isomerization can be more rapid at a physiological pH of 7.4 compared to a more acidic pH of 6.8.
-
Thiols: The presence of thiols, such as those found in cell culture media or reducing agents, can promote the isomerization of TCO to CCO.
-
Thiamine (B1217682) Degradation Products: In cell culture media, degradation products of thiamine have been shown to catalyze the isomerization of TCO.
Q4: How long can I store this compound?
A4: TCO compounds are generally not recommended for long-term storage due to their inherent instability. For stock solutions stored at -80°C, a shelf life of up to 6 months is suggested, while at -20°C, it is recommended to use them within 1 month. It is always best to use freshly prepared solutions for optimal reactivity.
Troubleshooting Guides
Problem: Low or No Yield in TCO-Tetrazine Conjugation Reaction
This is a common issue that can often be traced back to the stability and handling of the this compound reagent or other reaction components.
Troubleshooting Workflow for Low Conjugation Yield
A decision tree for troubleshooting low bioconjugation yield.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Degraded this compound | Always use this compound from a fresh stock or one that has been stored properly at -20°C or -80°C, protected from light and moisture. Consider performing a quality control check on a new batch of reagent. |
| Hydrolyzed NHS Ester (if applicable) | If you are using an NHS ester to introduce the TCO moiety, ensure it is fresh and has been stored in a desiccated environment. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. |
| Amine-Containing Buffers | When performing reactions with NHS esters, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester. Use an amine-free buffer like phosphate-buffered saline (PBS). |
| Incorrect Stoichiometry | For efficient conjugation, a slight molar excess (e.g., 1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended. However, the optimal ratio may need to be determined empirically. |
| Suboptimal Reaction Conditions | The TCO-tetrazine reaction is typically fast at room temperature. If you suspect slow kinetics, you can try incubating for a longer period (e.g., up to 2 hours) or at a slightly elevated temperature (e.g., 37°C). |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol outlines a general method for evaluating the stability of your this compound compound under specific storage conditions using High-Performance Liquid Chromatography (HPLC).
Workflow for this compound Stability Assessment
A general workflow for conducting a stability study of this compound.
Materials:
-
This compound compound
-
Desired solvent (e.g., DMSO, water, buffer)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phases (e.g., acetonitrile (B52724) and water with a modifier like trifluoroacetic acid)
-
UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of your this compound compound in the desired solvent at a known concentration.
-
Storage Conditions: Aliquot the stock solution into several vials. Store these vials under the conditions you wish to test (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take one aliquot from each storage condition for analysis.
-
HPLC Analysis:
-
Inject a standard volume of the sample onto the HPLC column.
-
Run a gradient or isocratic method to separate the this compound from its potential degradation products (like the CCO isomer).
-
Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (typically around 254 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time from the initial (time 0) sample.
-
Integrate the peak area of the this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the initial amount.
-
If a peak for the CCO isomer is observed, its increase can also be monitored.
-
Logical Diagram of Degradation Pathway
The primary degradation pathway for this compound.
Protocol 2: Accelerated Stability Study
An accelerated stability study can provide a faster estimation of the long-term stability of your this compound. This involves storing the compound at elevated temperatures and using the data to predict its shelf life at the recommended storage temperature.
Procedure:
-
Follow the general stability assessment protocol (Protocol 1).
-
Store the this compound samples at a range of elevated temperatures (e.g., 40°C, 50°C, 60°C).
-
Collect data at several time points until significant degradation is observed.
-
The degradation kinetics at each temperature can be analyzed using the Arrhenius equation to extrapolate the degradation rate at the desired storage temperature (e.g., -20°C).
For more detailed guidance on setting up and interpreting accelerated stability studies, refer to regulatory guidelines such as those from the EPA.
By following these guidelines and troubleshooting steps, researchers can enhance the reliability and success of their experiments involving this compound reagents.
References
- 1. This compound hydrochloride, 1609736-43-7 | BroadPharm [broadpharm.com]
- 2. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 3. TCO-PEG6-amine, 2353409-94-4 | BroadPharm [broadpharm.com]
- 4. TCO-PEG12-amine | BroadPharm [broadpharm.com]
- 5. This compound hydrochloride, CAS 1609736-43-7 | AxisPharm [axispharm.com]
Technical Support Center: TCO-Amine in Biological Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using TCO-amine and its derivatives in biological media.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a bioorthogonal reagent used for introducing a trans-cyclooctene (B1233481) (TCO) moiety onto biomolecules.[1] The primary amine group allows for its conjugation to molecules containing activated esters (like NHS esters) or other electrophilic groups.[2][3] The incorporated TCO group can then undergo a highly efficient and specific "click" reaction with a tetrazine-labeled molecule in a process known as inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[4][5] This is widely used for applications like live-cell imaging, pre-targeted drug delivery, and creating antibody-drug conjugates.[1][3]
Q2: What are the key advantages of the TCO-tetrazine click reaction?
A2: The TCO-tetrazine ligation is favored for its:
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Exceptional Speed: It is one of the fastest bioorthogonal reactions, with second-order rate constants reaching up to 1 x 10⁶ M⁻¹s⁻¹.[6][7]
-
High Specificity: The reaction is highly selective, proceeding rapidly in complex biological environments with minimal side reactions with native functional groups.[8][9]
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Biocompatibility: It occurs under physiological conditions (pH, temperature) without the need for cytotoxic catalysts like copper.[6][10]
Q3: What is the optimal stoichiometry for the TCO-tetrazine reaction?
A3: For efficient conjugation, a slight molar excess of the tetrazine-containing molecule (typically 1.05 to 1.5-fold) relative to the TCO-functionalized molecule is recommended.[6] However, the optimal ratio may vary depending on the specific reactants and should be determined empirically for your system.[6]
Q4: What are the recommended buffer and pH conditions for TCO-tetrazine ligation?
A4: The TCO-tetrazine reaction is robust and works well in various aqueous buffers, with phosphate-buffered saline (PBS) being a common choice.[6] The reaction is typically performed within a pH range of 6 to 9.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Labeling of Biomolecule with TCO-NHS Ester | Hydrolysis of NHS ester: The NHS ester is susceptible to hydrolysis in aqueous buffers, especially at higher pH.[11] | Prepare the TCO-NHS ester solution immediately before use.[8] Perform the labeling reaction at a slightly alkaline pH (7-9) but be mindful of the trade-off with hydrolysis.[8][11] Use a higher concentration of the biomolecule (1-5 mg/mL) to favor the aminolysis reaction over hydrolysis.[8][11] |
| Reaction with primary amine-containing buffers: Buffers like Tris or glycine (B1666218) will compete with the target biomolecule for the TCO-NHS ester.[8] | Use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5.[6] If your protein is in an amine-containing buffer, perform a buffer exchange before labeling.[6] | |
| Suboptimal stoichiometry: Insufficient molar excess of the TCO-NHS ester. | Use a 20-fold molar excess of the TCO-NHS ester for protein labeling.[8] | |
| Low Yield in TCO-Tetrazine Conjugation | Isomerization of TCO to CCO: TCO can isomerize to the less reactive cis-cyclooctene (CCO) in cell culture media, a reaction catalyzed by thiamine (B1217682) degradation products.[12][13] | If working in cell culture media, consider using custom media without thiamine or adding antioxidants.[13] Protect TCO-containing reagents from prolonged light exposure.[1] For in vitro experiments, use fresh media and avoid "aged" plasma.[12][13] |
| Incorrect stoichiometry: The molar ratio of TCO to tetrazine is not optimal. | Empirically optimize the molar ratio. A slight excess of the tetrazine component (1.05-1.5x) is often beneficial.[6] | |
| Suboptimal reaction conditions: Reaction time or temperature may be insufficient. | The reaction is typically complete within 30-60 minutes at room temperature.[6][8] For less reactive partners, the incubation time can be extended or the temperature can be raised to 37°C or 40°C.[6] | |
| High Background Signal in Imaging Experiments | Hydrophobicity of TCO-ncAAs: Non-canonical amino acids (ncAAs) containing TCO can be hydrophobic, leading to non-specific cellular retention. | Use more hydrophilic TCO-ncAA derivatives, such as DOTCO-lysine, which can reduce washout times from hours to minutes.[14] |
| Non-specific binding of antibodies or probes. | Ensure proper blocking steps in your protocol.[15] Titrate antibody concentrations to find the optimal signal-to-noise ratio.[15] |
Quantitative Data Summary
The efficiency of the TCO-tetrazine ligation is highlighted by its high second-order rate constants.
| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| TCO | Dipyridal tetrazine | 9:1 Methanol/Water | N/A | ~2000[16] |
| TCO derivatives | Hydrogen-substituted tetrazines | Aqueous Media | N/A | up to 30,000[6] |
| TCO-PEG₄ | Various tetrazine scaffolds | DPBS | 37 | 1100 - 73,000[6] |
| General TCO | Tetrazine | N/A | N/A | up to 1 x 10⁶[6][7] |
Experimental Protocols & Workflows
Protocol 1: General Protein Labeling with TCO-NHS Ester
-
Buffer Exchange: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column.[6][8]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[6][8]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate for 1 hour at room temperature.[8]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5 minutes.[8]
-
Purification: Remove excess, unreacted TCO-NHS ester by using a desalting column or through dialysis. The TCO-labeled protein is now ready for conjugation.[6][8]
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
-
Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[6]
-
Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 or a slight excess of tetrazine).[6]
-
Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[6]
-
Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[6]
-
Storage: Store the final conjugate at 4°C until further use.[6]
Visualized Workflows and Pathways
References
- 1. This compound hydrochloride, CAS 1609736-43-7 | AxisPharm [axispharm.com]
- 2. This compound hydrochloride | AAT Bioquest [aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCO click chemistry, TCO reagent | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. interchim.fr [interchim.fr]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. escholarship.org [escholarship.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrophilic trans-Cyclooctenylated Noncanonical Amino Acids for Fast Intracellular Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
- 16. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
how to improve solubility of TCO-labeled proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of trans-cyclooctene (B1233481) (TCO)-labeled proteins.
Frequently Asked Questions (FAQs)
Q1: My TCO-labeled protein has precipitated out of solution. What are the potential causes and how can I resolve this?
A1: Protein precipitation or aggregation after TCO labeling is a common issue that can arise from several factors:
-
High Degree of Labeling: Excessive labeling of surface lysines with hydrophobic TCO moieties can alter the protein's isoelectric point and increase surface hydrophobicity, leading to aggregation.[1][2]
-
Unfavorable Buffer Conditions: The pH and ionic strength of the buffer can significantly impact protein solubility.[1][3]
-
Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[3][4]
-
Inherent Properties of the Protein: Some proteins are intrinsically prone to aggregation, and the addition of TCO groups can exacerbate this.
Troubleshooting Steps:
-
Optimize the Molar Excess of TCO-NHS Ester: Reduce the molar excess of the TCO-labeling reagent or decrease the reaction time to lower the degree of labeling.[1]
-
Screen Different Buffer Conditions: Empirically test a range of pH values and ionic strengths to find the optimal buffer for your specific protein.[1] A good starting point is phosphate-buffered saline (PBS) at pH 7.2-8.0.[1]
-
Work with Lower Protein Concentrations: Perform the labeling reaction and subsequent handling at lower protein concentrations (e.g., 1-5 mg/mL).[1][4]
-
Include Solubility-Enhancing Additives: Incorporate additives into your buffers to help maintain protein solubility (see Table 2 for examples).
Q2: What is the benefit of using TCO-labeling reagents with a PEG spacer?
A2: TCO-labeling reagents incorporating a polyethylene (B3416737) glycol (PEG) spacer offer several advantages:
-
Improved Water Solubility: The hydrophilic nature of the PEG spacer significantly enhances the water solubility of the TCO reagent and the resulting labeled protein.[5][6]
-
Reduced Aggregation: By increasing the hydrophilicity of the labeled protein, PEG spacers help to minimize aggregation.[5]
-
Minimized Steric Hindrance: The flexible PEG spacer provides a longer linkage, which can reduce steric hindrance during the subsequent ligation reaction with a tetrazine-containing molecule.[5][6]
-
Enhanced Labeling Efficiency: The improved solubility and reduced steric hindrance can lead to more efficient labeling of the target protein.[5]
Q3: Can the position of the TCO label affect protein solubility?
A3: Yes, the location of the TCO label can influence protein solubility and function. TCO-NHS esters typically react with primary amines on the side chains of lysine (B10760008) residues.[5][6] If labeling occurs in a region critical for proper folding or at a site that exposes a hydrophobic patch, it can lead to aggregation. When possible, using site-specific labeling techniques to install the TCO group at a solvent-exposed and non-critical region is recommended.[7]
Q4: Are there any general-purpose additives that I can use to improve the solubility of my TCO-labeled protein?
A4: Yes, several additives are commonly used to enhance protein solubility. The optimal additive and its concentration should be determined empirically for each protein.
-
Osmolytes: Molecules like glycerol, sorbitol, and sucrose (B13894) can stabilize protein structure and prevent aggregation.[8][9]
-
Amino Acids: Arginine and proline are frequently used to suppress aggregation and improve solubility.[8][10][11][] A combination of arginine and glutamate (B1630785) can also be effective.[8]
-
Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) can help solubilize protein aggregates without denaturation.[8]
-
Reducing Agents: For proteins with cysteine residues, adding a reducing agent like DTT or TCEP can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[8]
Troubleshooting Guide
This flowchart provides a systematic approach to troubleshooting solubility issues with TCO-labeled proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
TCO-Amine Reaction Buffer Selection: A Technical Guide
Welcome to the Technical Support Center for TCO-amine reactions. This guide provides researchers, scientists, and drug development professionals with detailed information on selecting the optimal buffer and reaction conditions for the conjugation of amine-containing molecules with trans-cyclooctene (B1233481) (TCO) derivatives, particularly TCO-NHS esters.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a TCO-NHS ester reaction with a primary amine?
A1: The optimal pH for reacting TCO-NHS esters with primary amines is between 7.2 and 9.0.[1] A pH of 8.3-8.5 is often considered ideal as it provides a good balance between maximizing the concentration of reactive, deprotonated primary amines and minimizing the hydrolysis of the NHS ester.[2][3]
Q2: Why is it critical to use an amine-free buffer for this reaction?
A2: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), will compete with the target molecule for reaction with the TCO-NHS ester.[4][5] This competition will significantly reduce the labeling efficiency of your target molecule.
Q3: What are the recommended amine-free buffers for TCO-NHS ester conjugations?
A3: Several amine-free buffers are suitable for this reaction. Common choices include phosphate-buffered saline (PBS), sodium phosphate (B84403), sodium bicarbonate, HEPES, and borate (B1201080) buffers.[1][6][7] The choice of buffer can influence the reaction efficiency, with sodium bicarbonate and phosphate buffers being frequently recommended.[2][6]
Q4: My TCO-NHS ester is not soluble in the aqueous reaction buffer. What should I do?
A4: TCO-NHS esters are often hydrophobic and may have limited solubility in aqueous buffers.[8] It is standard practice to first dissolve the TCO-NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture.[2][4] Ensure the organic solvent is anhydrous and of high quality, as contaminants can interfere with the reaction.[2]
Q5: How does temperature affect the this compound reaction?
A5: TCO-NHS ester conjugations are typically performed at room temperature for 1-4 hours or at 4°C overnight.[3][9] Lowering the temperature can be beneficial if you suspect that the hydrolysis of the NHS ester is a significant issue, as it slows down the rate of hydrolysis more than the aminolysis reaction.[10]
Q6: What can I do to stop the reaction once it is complete?
A6: To quench the reaction, you can add a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0.[4][5] This will react with any remaining unreacted TCO-NHS ester. The final concentration of the quenching agent is typically between 50-100 mM.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling Efficiency | Incorrect Buffer pH: The pH is outside the optimal 7.2-9.0 range. At lower pH, the primary amines on the target molecule are protonated and less reactive. At higher pH, the TCO-NHS ester undergoes rapid hydrolysis.[3][11] | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to be within the optimal range, preferably between 8.3 and 8.5.[2][3] |
| Presence of Primary Amines in the Buffer: Buffers like Tris or glycine are competing with your target molecule.[5] | Perform a buffer exchange of your protein or molecule into an amine-free buffer such as PBS, phosphate, or bicarbonate buffer before starting the labeling reaction.[5] | |
| Hydrolysis of TCO-NHS Ester: The reagent is sensitive to moisture and can become non-reactive if improperly stored or handled.[7][11] | Always allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[7] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4] | |
| Precipitation of Protein During Labeling | High Concentration of Organic Solvent: Adding a large volume of DMSO or DMF to the aqueous protein solution can cause the protein to precipitate.[11] | The volume of the TCO-NHS ester stock solution added should ideally be 10% or less of the total reaction volume.[11] |
| High Protein Concentration: Concentrated protein solutions can sometimes aggregate during the labeling process. | Perform the labeling reaction at a protein concentration of 1-5 mg/mL.[4] If aggregation persists, consider using TCO-NHS esters with hydrophilic PEG spacers to improve solubility.[4] | |
| Inconsistent Results | Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can lead to a drop in pH, affecting the reaction rate.[9] | Monitor the pH of the reaction mixture throughout the process, especially for longer incubation times or large-scale reactions. Use a more concentrated buffer to maintain a stable pH.[2][9] |
| Variable Reagent Quality: Impurities in the TCO-NHS ester or solvents can negatively impact the outcome of the reaction. | Use high-quality reagents from a reputable supplier, including anhydrous DMSO or amine-free DMF.[9] |
Quantitative Data Summary
The efficiency of the this compound reaction is a balance between the rate of aminolysis (the desired reaction) and the rate of hydrolysis (the competing side-reaction). The pH of the reaction buffer is the most critical factor influencing this balance.
| pH | Temperature (°C) | Half-life of NHS Ester | Impact on Reaction |
| 7.0 | 0 | 4-5 hours[10][12] | Low amine reactivity due to protonation; slow hydrolysis. |
| 8.0 | Room Temp | ~1 hour[10] | Good balance between amine reactivity and NHS ester stability. |
| 8.5 | Room Temp | ~20 minutes[10] | Optimal for many applications, favoring rapid aminolysis.[2][10] |
| 8.6 | 4 | 10 minutes[10][12] | Increased hydrolysis rate, but lower temperature helps stabilize the NHS ester. |
| 9.0 | Room Temp | ~10 minutes[10] | High amine reactivity but very rapid hydrolysis of the NHS ester. |
Experimental Protocols
Protocol 1: General Protein Labeling with TCO-NHS Ester
This protocol provides a general guideline for labeling a protein with an amine-reactive TCO-NHS ester. Optimization may be required for specific proteins and reagents.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5; or 0.1 M sodium bicarbonate, pH 8.3)[5][10]
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)[4]
-
Desalting column or dialysis cassette for purification[4]
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL.[4] If necessary, perform a buffer exchange using a desalting column.[5]
-
Prepare the TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[4]
-
Perform the Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[4] Gently mix and incubate for 1 hour at room temperature or overnight at 4°C.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[4] Incubate for 5-15 minutes at room temperature.[4][13]
-
Purify the Labeled Protein: Remove the unreacted TCO-NHS ester and byproducts by using a desalting column or through dialysis against an appropriate storage buffer (e.g., PBS).[4][5]
-
Characterization and Storage: Determine the degree of labeling using appropriate analytical techniques (e.g., mass spectrometry). Store the purified TCO-labeled protein at 4°C or -20°C.
Visualizations
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. escholarship.org [escholarship.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. benchchem.com [benchchem.com]
effect of pH on TCO-amine labeling efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the pH for efficient TCO-amine labeling via NHS ester chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with TCO-NHS esters?
The optimal pH for reacting TCO-NHS esters with primary amines on proteins is typically in the range of 7.0 to 9.0.[1] For many proteins, a pH of 7.2 to 8.5 is a good starting point for efficient conjugation.[2][3][4]
Q2: Why is pH critical for the this compound labeling reaction?
The reaction involves two key pH-sensitive processes: the acylation of the primary amine and the hydrolysis of the NHS ester. The primary amine on the protein (e.g., the epsilon-amino group of a lysine (B10760008) residue) must be in a non-protonated state to be nucleophilic and react with the NHS ester.[3] Concurrently, the NHS ester is susceptible to hydrolysis, a competing reaction that inactivates the labeling reagent. Both the amine reactivity and the rate of hydrolysis increase with pH. Therefore, the optimal pH is a compromise that maximizes the labeling reaction while minimizing the hydrolysis of the TCO-NHS ester.
Q3: What happens if the reaction pH is too low?
If the pH is too low (e.g., below 7.0), the majority of primary amines on the protein will be protonated (-NH3+). This protonated form is not nucleophilic and will not react with the NHS ester, leading to very low or no labeling efficiency.
Q4: What happens if the reaction pH is too high?
If the pH is too high (e.g., above 9.0), the rate of NHS ester hydrolysis increases dramatically. The TCO-NHS ester will be rapidly inactivated by reacting with water, significantly reducing the amount of reagent available to label the protein. This leads to poor labeling efficiency. For instance, the half-life of an NHS ester can decrease from several hours at pH 7.0 to just minutes at pH 8.6.
Q5: Which buffers are recommended for this labeling reaction?
It is crucial to use an amine-free buffer to prevent the buffer components from competing with the protein for reaction with the TCO-NHS ester. Recommended buffers include:
-
Phosphate-buffered saline (PBS) at a pH of 7.2-7.4.
-
Sodium phosphate (B84403) buffer (100 mM).
-
Borate buffer (50 mM).
-
HEPES buffer (20 mM).
-
Bicarbonate/carbonate buffer (100 mM).
Crucially, avoid buffers containing primary amines, such as Tris and glycine.
Quantitative Data Summary
The efficiency of this compound labeling is a balance between amine reactivity and the stability of the NHS ester. The tables below summarize the impact of pH on these factors.
Table 1: Effect of pH on NHS Ester Stability
| pH | Temperature | Approximate Half-life | Implication for Labeling |
|---|---|---|---|
| 7.0 | 0°C | 4-5 hours | Stable, but amine reactivity is lower. |
| 8.6 | 4°C | 10 minutes | Highly unstable; significant hydrolysis competes with labeling. |
(Data sourced from a study on NHS ester hydrolysis.)*
Table 2: General Impact of pH on Reaction Components
| pH Range | Amine Group (-NH₂) Reactivity | NHS Ester Hydrolysis Rate | Expected Labeling Efficiency |
|---|---|---|---|
| < 7.0 | Low (protonated) | Low | Poor |
| 7.0 - 8.5 | Moderate to High (deprotonated) | Moderate | Optimal (balances reactivity and stability) |
| > 8.5 | High | Very High | Poor (reagent is rapidly inactivated) |
Visual Guides
Caption: pH effect on TCO-NHS ester reaction pathways.
Caption: Standard workflow for protein labeling with TCO-NHS ester.
Troubleshooting Guide
Issue: Low or no labeling efficiency.
This is the most common issue and is often related to reaction conditions.
-
Possible Cause 1: Suboptimal Reaction pH.
-
Diagnosis: Check the pH of your reaction buffer. Was it freshly prepared?
-
Solution: Ensure the reaction buffer pH is within the optimal 7.2-8.5 range. If your protein is known to be stable at a slightly higher pH, you can try increasing it towards 8.5 to enhance the reactivity of the primary amines. However, be mindful that this also accelerates hydrolysis.
-
-
Possible Cause 2: Hydrolyzed TCO-NHS Ester Reagent.
-
Diagnosis: The NHS ester is highly moisture-sensitive. Has the reagent been exposed to moisture or stored improperly? Was the stock solution in DMSO/DMF prepared fresh?
-
Solution: Always allow the reagent vial to warm to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused portion of the stock solution.
-
-
Possible Cause 3: Amine-Containing Buffers.
-
Diagnosis: Check the composition of all buffers used, including the initial protein storage buffer. Do they contain Tris, glycine, or other primary amines?
-
Solution: Perform a thorough buffer exchange of the protein into an amine-free buffer like PBS or phosphate buffer before starting the labeling reaction.
-
Issue: Protein aggregation or precipitation after labeling.
-
Possible Cause: Over-labeling or Unfavorable Buffer Conditions.
-
Diagnosis: High labeling can increase the hydrophobicity of the protein, leading to aggregation. This can be exacerbated by a reaction pH that is too high or a high molar excess of the TCO reagent.
-
Solution:
-
Reduce the molar excess of the TCO-NHS ester reagent in the reaction.
-
Lower the reaction pH to a more neutral value (e.g., 7.2-7.5) to slow down the reaction rate.
-
Consider using a TCO-NHS ester reagent that includes a hydrophilic PEG spacer, which can improve the solubility of the final conjugate and reduce aggregation.
-
-
Caption: Troubleshooting logic for low this compound labeling efficiency.
Experimental Protocols
Protocol: Labeling a Protein with a TCO-NHS Ester
This protocol provides a general guideline. Optimal conditions, such as protein concentration and the molar excess of the TCO reagent, may need to be determined empirically for your specific protein.
-
Buffer Exchange:
-
Exchange the protein into an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
This can be done using a desalting column or dialysis.
-
Adjust the protein concentration to 1-5 mg/mL. Higher protein concentrations can favor the labeling reaction over hydrolysis.
-
-
TCO-NHS Ester Preparation:
-
Allow the vial of TCO-NHS ester to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of the reagent in anhydrous, water-miscible solvent like DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. Note: For lower protein concentrations (< 5 mg/mL), a higher molar excess (20- to 50-fold) may be required.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 5-15 minutes at room temperature. The primary amines in the Tris buffer will react with and consume any remaining unreacted TCO-NHS ester.
-
-
Purification:
-
Remove the excess, unreacted TCO reagent and quenching buffer from the labeled protein.
-
This is typically achieved using a desalting column (spin or gravity-flow) or through dialysis.
-
The purified TCO-labeled protein is now ready for storage or downstream applications, such as reaction with a tetrazine-modified molecule.
-
References
Technical Support Center: Removal of Unreacted TCO-Amine
Welcome to the technical support center for the purification of bioconjugates from unreacted TCO-amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during the post-reaction cleanup process.
Troubleshooting Guides
This section provides solutions to common problems you may encounter when removing excess this compound from your sample.
Low-Efficiency Removal of this compound
Q1: I've performed a purification step, but I still have a significant amount of unreacted this compound in my sample. What should I do?
A1: There are several reasons why you might be experiencing low-efficiency removal of this compound. Consider the following troubleshooting steps:
-
Optimize Your Purification Method:
-
Desalting Spin Columns: Ensure you are using a column with the appropriate molecular weight cutoff (MWCO). For most proteins and antibodies, a 7K MWCO is suitable, but for larger macromolecules, a 40K MWCO may be more appropriate.[1][2] Also, verify that you are not exceeding the column's sample volume capacity, as this can lead to incomplete separation.[2] Reducing the sample volume can increase the removal of small molecules.[2]
-
Dialysis: The efficiency of dialysis depends on the volume of the dialysis buffer (dialysate), the number of buffer changes, and the dialysis time.[3][4] For effective removal, use a dialysate volume that is at least 200-500 times the volume of your sample and perform at least three buffer changes.[3][4]
-
Size Exclusion Chromatography (SEC): The choice of column resin and operating parameters are crucial. Ensure the pore size of the resin is appropriate for separating your bioconjugate from the small this compound molecule.[5] Optimizing the flow rate is also important; slower flow rates often lead to better resolution.[6][7]
-
-
Quench the Reaction: Before purification, it is advisable to quench the reaction to deactivate any remaining reactive TCO-NHS esters (if used as the starting material for this compound functionalization). This can be done by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubating for a short period.
-
Repeat the Purification Step: If a single purification step is insufficient, a second round may be necessary. For instance, you can process the eluate from a desalting column through a second, fresh column.
Sample Loss During Purification
Q2: I'm losing a significant amount of my protein/bioconjugate sample during the this compound removal process. How can I minimize this?
A2: Sample loss is a common concern during purification. Here are some tips to minimize it:
-
Desalting Spin Columns:
-
Use Low-Binding Tubes: Collect your purified sample in low protein-binding microcentrifuge tubes to prevent adsorption to the tube walls.
-
Correct Centrifugation: Adhere to the manufacturer's recommended centrifugation speeds and times. Excessive speeds can damage the column frit, leading to sample loss.
-
Stacker Addition: For small sample volumes, adding a "stacker" (a small volume of buffer) after the sample has absorbed into the resin can help maximize protein recovery.[1][8]
-
-
Dialysis:
-
Proper Membrane Handling: Ensure the dialysis membrane is properly sealed to prevent leaks.
-
Minimize Adsorption: Some proteins can adsorb to the dialysis membrane. Consider using a membrane material known for low protein binding.
-
Avoid Precipitation: Changes in buffer composition during dialysis can sometimes cause protein precipitation. Ensure the dialysis buffer is compatible with your protein's stability.
-
-
Size Exclusion Chromatography (SEC):
-
Column Equilibration: Thoroughly equilibrate the column with the running buffer before loading your sample to prevent unwanted interactions between your protein and the resin.
-
Optimize Sample Load: Overloading the column can lead to poor separation and sample loss. The ideal sample volume is typically between 5-10% of the total column volume.[7]
-
Protein Precipitation During Purification
Q3: My protein is precipitating during dialysis/buffer exchange. What can I do to prevent this?
A3: Protein precipitation during purification is often due to changes in the buffer environment that affect protein stability. Here's how to troubleshoot this issue:
-
Check Buffer Compatibility:
-
pH and pI: Ensure the pH of your new buffer is not close to the isoelectric point (pI) of your protein, as proteins are least soluble at their pI.[9]
-
Salt Concentration: Some proteins require a certain salt concentration to remain soluble. Dialyzing against a buffer with very low or no salt can lead to precipitation.[10] Try to maintain a physiological salt concentration (e.g., 150 mM NaCl) in your dialysis buffer.[9]
-
Additives: Consider adding stabilizing agents to your buffer, such as glycerol (B35011) (5-10%), to help maintain protein solubility.[6]
-
-
Control Protein Concentration: High protein concentrations can increase the likelihood of aggregation and precipitation.[10][11] If your sample is highly concentrated, consider diluting it before purification and then re-concentrating it afterward if necessary.[11]
-
Temperature: Most purifications are carried out at 4°C to minimize degradation. However, some proteins are more stable at room temperature. If you observe precipitation in the cold, you could try performing the dialysis at room temperature, but be mindful of potential protease activity.[9][11]
-
Gradual Buffer Exchange: Instead of a drastic buffer change, you can perform a stepwise dialysis with gradually changing buffer compositions to acclimate the protein to the new environment.
Frequently Asked Questions (FAQs)
Q4: Which method is best for removing unreacted this compound: desalting spin columns, dialysis, or size exclusion chromatography?
A4: The best method depends on your specific experimental needs, including sample volume, desired purity, and time constraints.
-
Desalting Spin Columns: Are very fast and convenient for small sample volumes. They are effective at removing small molecules but may result in some sample dilution.[12]
-
Dialysis: Is a simple and gentle method suitable for larger sample volumes. It is very effective for thorough buffer exchange and removal of small molecules, but it is a time-consuming process.[4][12]
-
Size Exclusion Chromatography (SEC): Offers high-resolution separation and can be used for both purification and analysis of aggregates. It is a more complex technique that requires a dedicated chromatography system.[5]
Q5: How can I confirm that all the unreacted this compound has been removed?
A5: Several analytical techniques can be used to assess the purity of your bioconjugate and confirm the removal of unreacted this compound:
-
UV-Vis Spectroscopy: You can monitor the absorbance spectrum of your sample. Unreacted this compound may have a distinct absorbance profile that will disappear upon successful removal.
-
Mass Spectrometry (MS): This is a highly sensitive technique that can detect the presence of small molecules like this compound in your final sample.[13]
-
High-Performance Liquid Chromatography (HPLC): Analytical size-exclusion or reverse-phase HPLC can be used to separate the bioconjugate from any remaining small molecule impurities.
Q6: What is the recommended molecular weight cutoff (MWCO) for a dialysis membrane or desalting column to remove this compound?
A6: this compound is a small molecule. Therefore, a dialysis membrane or desalting column with an MWCO of 7K or lower is generally recommended to ensure that the this compound can pass through while your larger bioconjugate is retained. For very large proteins or antibodies, a higher MWCO (e.g., 40K) can also be used effectively.
Data Presentation
The following table summarizes the key features of the common methods for removing unreacted this compound.
| Feature | Desalting Spin Columns | Dialysis | Size Exclusion Chromatography (SEC) |
| Principle | Size exclusion | Diffusion across a semi-permeable membrane | Size-based separation on a packed column |
| Typical Sample Volume | 10 µL - 4 mL | 10 µL - 100 mL | 50 µL - several mL |
| Processing Time | < 15 minutes | 4 hours - overnight | 30 minutes - 2 hours per sample |
| Removal Efficiency | Good to Excellent | Excellent | Excellent |
| Sample Dilution | Moderate | Minimal to none | Can be significant |
| Throughput | High (multiple samples in parallel) | Low to Medium | Low (typically one sample at a time) |
| Equipment Required | Benchtop centrifuge | Dialysis tubing/cassettes, beaker, stir plate | Chromatography system (pump, column, detector) |
Note: Removal efficiency can be influenced by the specific protocol and sample characteristics.
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using a Desalting Spin Column
This protocol is suitable for the rapid cleanup of small-volume protein samples.
Materials:
-
Desalting spin column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Variable-speed benchtop microcentrifuge
-
Low protein-binding microcentrifuge collection tubes (1.5 mL or 2.0 mL)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Column Preparation: a. Remove the column's bottom closure and loosen the cap. b. Place the column in a 2.0 mL collection tube. c. Centrifuge at 1,500 x g for 1 minute to remove the storage solution.[1] Discard the flow-through. d. Place a mark on the side of the column where the compacted resin is slanted upward. Orient the column with this mark facing outward in the centrifuge for all subsequent steps.[1] e. Add 300 µL of your reaction buffer to the top of the resin bed. f. Centrifuge at 1,500 x g for 1 minute. Discard the buffer. g. Repeat steps 1e and 1f twice more for a total of three washes.
-
Sample Application and Collection: a. Place the equilibrated column in a new, clean low protein-binding collection tube. b. Remove the column cap and slowly apply your sample to the center of the compacted resin bed. c. Centrifuge the column at 1,500 x g for 2 minutes to collect your desalted bioconjugate.[1] d. The collected sample is now ready for downstream applications. Discard the used column.
Protocol 2: Removal of Unreacted this compound by Dialysis
This protocol is ideal for larger sample volumes and for achieving a high degree of buffer exchange.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 7K)
-
Dialysis clips (if using tubing)
-
Large beaker (volume should be 200-500 times the sample volume)
-
Stir plate and stir bar
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Membrane Preparation: a. Cut the dialysis tubing to the desired length, leaving enough room for the sample and headspace. b. Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or pre-treatment with a specific solution.
-
Sample Loading: a. Secure one end of the dialysis tubing with a clip. b. Pipette your sample into the open end of the tubing. c. Remove excess air and seal the second end with another clip.
-
Dialysis: a. Place the sealed dialysis tubing/cassette into the beaker containing the dialysis buffer. b. Ensure the tubing/cassette is fully submerged. c. Place the beaker on a stir plate and stir the buffer gently. d. Dialyze for 2-4 hours at 4°C. e. Change the dialysis buffer. f. Continue to dialyze for another 2-4 hours or overnight at 4°C. For optimal removal, perform at least two buffer changes.
-
Sample Recovery: a. Carefully remove the dialysis tubing/cassette from the buffer. b. Blot the exterior to remove excess buffer. c. Cut open one end of the tubing and carefully pipette the sample into a clean, low protein-binding tube.
Protocol 3: Post-Purification Protein Concentration and Purity Assessment
A. Protein Concentration Determination (Bradford Assay)
Materials:
-
Bradford reagent
-
Bovine Serum Albumin (BSA) standard solution (e.g., 2 mg/mL)
-
Phosphate Buffered Saline (PBS)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare BSA Standards: Create a series of BSA standards by serial dilution of the stock solution in PBS.
-
Prepare Samples: Dilute your purified bioconjugate samples to fall within the linear range of the assay.
-
Assay: a. Add a small volume (e.g., 10 µL) of each standard and sample in triplicate to the wells of the 96-well plate. b. Add PBS to three wells to serve as a blank. c. Add the Bradford reagent to all wells and mix. d. Incubate at room temperature for at least 5 minutes. e. Measure the absorbance at 595 nm using a microplate reader.
-
Calculate Concentration: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the equation of the line to determine the concentration of your bioconjugate samples, remembering to account for the dilution factor.
B. Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
Procedure:
-
Measure Absorbance: a. Measure the absorbance of your purified bioconjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the TCO-containing label (Amax).
-
Calculate Protein Concentration: a. Correct the A280 reading for the absorbance of the label at 280 nm: Corrected A280 = A280 - (Amax * CF) where CF is the correction factor for the label at 280 nm. b. Calculate the molar concentration of the protein: [Protein] (M) = Corrected A280 / (ε_protein * path length) where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate Label Concentration: a. [Label] (M) = Amax / (ε_label * path length) where ε_label is the molar extinction coefficient of the label at its Amax.
-
Calculate DOL: a. DOL = [Label] / [Protein]
An ideal DOL is typically between 2 and 10 for antibodies.
Visualizations
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Novel Method for the Isolation of Proteins and Small Target Molecules from Biological and Aqueous Media by Salt-Assisted Phase Transformation of Their PEGylated Recognition Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. Desalting/Buffer Exchange and Concentration for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 8. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 11. mdpi.com [mdpi.com]
- 12. chromtech.com [chromtech.com]
- 13. researchgate.net [researchgate.net]
TCO-Amine Reaction Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction between trans-cyclooctene (B1233481) (TCO) and amine-containing molecules. This key bioconjugation step is critical for the successful downstream application of TCO-tetrazine click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for reacting a TCO-NHS ester with a primary amine?
A1: For efficient labeling of primary amines (e.g., on proteins or antibodies) with a TCO-NHS ester, a 10- to 20-fold molar excess of the TCO-NHS ester solution is recommended to be added to the protein solution.[1] This ensures a high degree of labeling.
Q2: What are the recommended reaction buffers and pH for the TCO-NHS ester reaction with amines?
A2: It is crucial to use an amine-free buffer to prevent unwanted side reactions with the buffer components.[2] A common choice is a phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl) at a pH range of 7-9.[1][3][4]
Q3: What is the ideal temperature and duration for labeling proteins with TCO-NHS esters?
A3: The reaction is typically carried out at room temperature for about 60 minutes.
Q4: My TCO-functionalized protein has precipitated. What could be the cause?
A4: Protein precipitation can occur if the protein concentration is too high (ideal concentrations are 1-5 mg/mL). Additionally, the introduction of hydrophobic TCO groups can sometimes lead to aggregation. Using TCO reagents with hydrophilic PEG spacers can significantly improve the solubility of the labeled protein and reduce aggregation.
Q5: How stable is the TCO group in aqueous buffers and in the presence of amines?
A5: The TCO functional group is generally stable in aqueous buffered media for weeks at 4°C. Some TCO derivatives have been shown to be stable for up to 24 hours when exposed to amine nucleophiles (e.g., 30 mM n-pentylamine). However, the stability can vary between different TCO derivatives, with more reactive, strained TCOs tending to be less stable.
Troubleshooting Guide
This guide addresses common issues encountered during the TCO-amine conjugation process and the subsequent TCO-tetrazine ligation.
| Problem | Possible Cause | Solution |
| No or poor labeling of protein with TCO | Hydrolyzed TCO-NHS ester. | Allow the product to equilibrate to room temperature before opening. Use only high-quality, anhydrous solvents like DMSO or DMF for reconstitution. |
| Protein buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer (e.g., PBS) before starting the labeling reaction. | |
| Low yield of final TCO-tetrazine conjugate | Suboptimal stoichiometry. | An incorrect molar ratio can lead to an incomplete reaction. Use a slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent. |
| Steric hindrance. | If the TCO and tetrazine groups are attached to bulky molecules, this can slow the reaction. Incorporating a flexible PEG spacer can improve accessibility and efficiency. | |
| Inaccurate reactant concentrations. | Verify the concentrations of your stock solutions. If possible, determine the degree of labeling for your TCO-functionalized molecule before starting the ligation. | |
| Precipitation of protein during labeling | Protein concentration is too high. | Perform the reaction at a protein concentration of 1-5 mg/mL. |
| Aggregation of the labeled protein. | The addition of hydrophobic TCO groups can cause aggregation. Use TCO reagents that include hydrophilic PEG spacers to maintain protein solubility. |
Quantitative Data for Reaction Optimization
The efficiency of the this compound reaction (via TCO-NHS ester) and the subsequent TCO-tetrazine ligation is influenced by several parameters. The tables below summarize key quantitative data.
Table 1: Recommended Conditions for TCO-NHS Ester Reaction with Amines
| Parameter | Value | Notes | Source |
| pH Range | 7.0 - 9.0 | For reaction with primary amines. | |
| Molar Excess | 10- to 20-fold (TCO-NHS:Protein) | To ensure efficient labeling. | |
| Reaction Temperature | Room Temperature | Standard condition for labeling. | |
| Reaction Time | 60 minutes | Typical incubation time for protein labeling. | |
| Buffer Type | Amine-free (e.g., PBS) | Critical to avoid side reactions. |
Table 2: General Parameters for TCO-Tetrazine Ligation
| Parameter | Value | Notes | Source |
| pH Range | 6.0 - 9.0 | Reaction is robust across a broad pH range. | |
| Reaction Temperature | Room Temperature, 4°C, or 40°C | RT is common. 40°C can accelerate the reaction. | |
| Reaction Time | 30 - 120 minutes | Exceptionally fast kinetics allow for short reaction times. | |
| Second-Order Rate Constant (k) | >800 to >1,000,000 M⁻¹s⁻¹ | Varies significantly based on TCO and tetrazine structure. | |
| Catalyst | Not required | The reaction is catalyst-free. |
Experimental Protocols
Protocol 1: General Protein Labeling with TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.
-
Buffer Exchange : Ensure the protein (1-5 mg/mL) is in an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. If the current buffer contains amines (e.g., Tris), perform a buffer exchange using a spin desalting column.
-
Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction : Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubation : Incubate the reaction for 60 minutes at room temperature.
-
Quenching : Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Purification : Remove excess, unreacted TCO-NHS ester using a spin desalting column or by dialysis. The TCO-labeled protein is now ready for conjugation.
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
This protocol outlines the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.
-
Reactant Preparation : Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer like PBS, pH 7.4.
-
Reaction Setup : Mix the TCO-labeled protein with the tetrazine-labeled protein. For optimal results, a slight molar excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.
-
Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature. The incubation can be extended up to 2 hours or performed at 40°C to further ensure completion.
-
Purification (Optional) : If necessary, the final conjugate can be purified from excess unreacted material using size exclusion chromatography.
-
Storage : Store the final conjugate at 4°C until ready for use.
References
Validation & Comparative
TCO-Amine vs. DBCO-Amine for Protein Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for applications ranging from in vitro assays to in vivo imaging and the development of antibody-drug conjugates. This guide provides an objective comparison of two leading bioorthogonal chemistries for amine-reactive protein labeling: trans-cyclooctene (B1233481) (TCO)-amine and dibenzocyclooctyne (DBCO)-amine, focusing on their performance, stability, and experimental considerations.
The core of both methodologies lies in a two-step process. First, the primary amines (predominantly the ε-amine of lysine (B10760008) residues) on the protein surface are functionalized with an amine-reactive TCO or DBCO moiety, typically via an N-hydroxysuccinimide (NHS) ester. This is followed by a highly specific "click" reaction with a complementary partner—a tetrazine for TCO or an azide (B81097) for DBCO—which carries the desired payload (e.g., a fluorescent dye, a drug molecule, or a biotin (B1667282) tag).
Performance Comparison
The choice between TCO-amine and DBCO-amine labeling hinges on a trade-off between reaction kinetics and the stability of the reagents. The inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is exceptionally fast, with second-order rate constants orders of magnitude higher than the strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide.[1][2][3] This rapid kinetics allows for efficient labeling at low protein and reagent concentrations.
However, the stability of the cyclooctyne (B158145) moiety is a critical consideration. Some strained alkynes, including DBCO and certain TCO derivatives, have shown susceptibility to degradation in specific intracellular environments, such as the phagosomes of immune cells.[4] Furthermore, TCO can isomerize to its non-reactive cis-isomer in the presence of thiols or copper-containing serum proteins, which can impact labeling efficiency in complex biological media.[5]
| Feature | This compound Labeling | DBCO-Amine Labeling | References |
| Click Chemistry | Inverse-Electron-Demand Diels-Alder (iEDDA) with Tetrazine | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azide | [1][2] |
| Reaction Kinetics (k₂) of Click Reaction | ~10³ - 10⁶ M⁻¹s⁻¹ | ~0.1 - 1.0 M⁻¹s⁻¹ | [1] |
| Labeling Speed | Very Fast (minutes to a few hours) | Moderate (several hours to overnight) | [6][7] |
| Stability of Activated Protein | Can be susceptible to isomerization in the presence of thiols and copper. More stable derivatives are available. | Generally stable, but can be degraded in specific intracellular compartments. | [4][5] |
| Biocompatibility | Excellent; catalyst-free. | Excellent; catalyst-free. | [] |
| Common Amine-Reactive Group | NHS ester | NHS ester, TFP ester |
Experimental Protocols
The following are generalized protocols for the two-step labeling of a protein using either TCO-NHS ester or DBCO-NHS ester. Optimization will be required for specific proteins and applications.
Protocol 1: Protein Labeling with TCO-NHS Ester
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
TCO-PEGn-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column.
-
Click Reaction: The TCO-labeled protein is now ready for reaction with a tetrazine-functionalized molecule. Add a 1.1- to 5-fold molar excess of the tetrazine probe to the TCO-labeled protein. Incubate for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.
-
Final Purification: Purify the final conjugate using a desalting column or other appropriate chromatography method.
Protocol 2: Protein Labeling with DBCO-NHS Ester
Materials:
-
Protein of interest (0.5-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
DBCO-PEGn-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation: Prepare a fresh 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[9]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester to the protein solution.[9] The final DMSO/DMF concentration should be below 20%.[9]
-
Incubation: Incubate the reaction at room temperature for 30 minutes or on ice for 2 hours.[7]
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM Tris.[7] Incubate for 5 minutes at room temperature or 15 minutes on ice.
-
Purification: Remove non-reactive reagent by desalting.
-
Click Reaction: The DBCO-labeled protein can now be reacted with an azide-containing molecule. Add a 1.5- to 10-fold molar excess of the azide-labeled partner.
-
Incubation for Click Reaction: Incubate the reaction mixture for 4-12 hours at room temperature.[7] Incubation at 4°C can be extended to overnight.[7]
-
Final Purification: Purify the final conjugate as needed for the downstream application.
Mandatory Visualizations
Caption: General experimental workflow for two-step protein labeling.
Caption: Comparison of TCO-tetrazine and DBCO-azide reaction schemes.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4 Recent Advances in Click Chemistry | Kerafast Blog [news.kerafast.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reaction Kinetics of Trans-Cyclooctene (TCO) Derivatives
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine derivatives has emerged as a premier bioorthogonal reaction, prized for its exceptionally fast kinetics.[1] This rapid, selective, and biocompatible ligation is a cornerstone of advancements in chemical biology, enabling precise labeling of biomolecules in complex environments, in vivo imaging, and targeted drug delivery.[2][3] The reactivity of the TCO moiety can be finely tuned through structural modifications, leading to a variety of derivatives with distinct kinetic profiles. This guide provides a comparative analysis of the reaction kinetics of prominent TCO derivatives, supported by experimental data and detailed protocols to aid in the selection of the optimal TCO for specific research applications.
Unraveling the Kinetics: A Quantitative Comparison
The efficacy of a bioorthogonal reaction is quantified by its second-order rate constant (k₂), a measure of the reaction's speed.[1] The TCO-tetrazine ligation is renowned for its remarkably high k₂ values, which can span several orders of magnitude depending on the specific structures of the TCO and tetrazine pairing.[4] Factors such as ring strain, stereochemistry, and the presence of activating or deactivating groups on the TCO ring significantly influence the reaction rate. For instance, increasing the ring strain of the TCO derivative generally leads to a significant increase in the reaction rate.
Below is a summary of reported second-order rate constants for various TCO derivatives with commonly used tetrazine partners. This data provides a clear comparison of their relative reactivities.
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System | Reference |
| trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water | |
| s-TCO (cis-fused cyclopropane) | 3,6-diphenyl-s-tetrazine | 3,100 | Methanol | |
| s-TCO (water-soluble derivative) | 3,6-dipyridyl-s-tetrazine | (3,300 ± 40) x 10³ | Not Specified | |
| d-TCO (syn-diastereomer) | water-soluble 3,6-dipyridyl-s-tetrazine | (366 ± 15) x 10³ | Water | |
| d-TCO (anti-diastereomer) | water-soluble 3,6-dipyridyl-s-tetrazine | (318 ± 3) x 10³ | Water | |
| a-TCO (diol-derivatized) | 3,6-dipyridyl-s-tetrazine derivative | (150 ± 8) x 10³ | Not Specified | |
| axial-TCO-OH | 3,6-dipyridyl-s-tetrazine derivative | (70 ± 2) x 10³ | Not Specified | |
| dcTCO (axial derivative) | DMT | 74 | Not Specified | |
| r-TCO-PEG4 | DMT | 80 | Not Specified | |
| TCO-PEG₄ | Various tetrazine scaffolds | 1,100 - 73,000 | DPBS |
Note: The actual rates will depend on specific experimental conditions such as temperature, pH, and the full structure of the tetrazine coupling partner.
Stability and Reactivity: A Necessary Trade-Off
While highly reactive TCO derivatives such as s-TCO offer the advantage of extremely rapid kinetics, this increased reactivity often comes at the cost of reduced stability. For instance, s-TCO derivatives can be prone to isomerization, particularly in the presence of thiols. In contrast, d-TCO derivatives have been developed to provide a balance between high reactivity and improved stability, showing no decomposition in aqueous solutions over extended periods. The choice of a TCO derivative therefore often involves a trade-off between the desired reaction speed and the required stability for a given biological application. For applications requiring long-term stability within a cellular environment, more robust parent TCO derivatives may be preferable.
Experimental Protocols for Measuring Reaction Kinetics
Accurate determination of reaction kinetics is crucial for comparing and selecting the most suitable bioorthogonal reaction for a given application. The two most common techniques for measuring the rapid reaction rates of TCO-tetrazine ligations are Stopped-Flow UV-Vis Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Protocol 1: Stopped-Flow UV-Vis Spectrophotometry
This technique is ideal for monitoring fast reactions that involve a change in the UV-Vis absorbance spectrum of the reactants. The disappearance of the characteristic absorbance of the tetrazine (typically between 510-550 nm) is monitored over time.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the tetrazine and TCO derivatives in a suitable solvent (e.g., DMSO or DMF).
-
On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to the final concentrations. To ensure pseudo-first-order kinetics, the concentration of the TCO derivative should be at least 10-fold higher than the tetrazine concentration.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C).
-
Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine.
-
-
Measurement:
-
Load the tetrazine and TCO solutions into separate syringes of the stopped-flow instrument.
-
Rapidly mix the solutions and initiate data acquisition, recording the decrease in absorbance over time.
-
-
Data Analysis:
-
Fit the absorbance decay data to a single exponential decay function to determine the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative that is in excess: k₂ = k_obs / [TCO].
-
For greater accuracy, repeat the experiment with at least three different concentrations of the TCO derivative and plot k_obs versus [TCO]. The slope of this linear plot will give a more precise k₂ value.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a valuable tool for monitoring reaction kinetics when there is no significant change in the UV-Vis spectrum upon reaction. This method allows for the direct observation of the disappearance of reactant signals and the appearance of product signals over time.
Methodology:
-
Sample Preparation:
-
Prepare a solution of one reactant (e.g., the TCO derivative) in a deuterated solvent in an NMR tube.
-
Prepare a concentrated solution of the second reactant (e.g., the tetrazine) in the same deuterated solvent.
-
-
Instrument Setup:
-
Place the NMR tube containing the first reactant into the spectrometer and acquire a reference spectrum (t=0).
-
Ensure the spectrometer is properly tuned and shimmed for optimal resolution.
-
-
Data Acquisition:
-
Initiate the reaction by adding a small volume of the concentrated second reactant to the NMR tube and mix quickly.
-
Immediately begin acquiring a series of ¹H NMR spectra at defined time intervals.
-
-
Data Analysis:
-
Process the spectra and integrate the characteristic peaks of a reactant and a product in each spectrum.
-
Plot the concentration of the reactant or product as a function of time.
-
Fit the data to the appropriate integrated rate law to determine the second-order rate constant (k₂).
-
Visualizing the Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: A typical experimental workflow for determining the second-order rate constant (k₂) of a TCO-tetrazine reaction.
Caption: The inverse-electron-demand Diels-Alder reaction pathway for TCO-tetrazine ligation.
Conclusion
The TCO-tetrazine ligation offers an unparalleled combination of speed and specificity for bioorthogonal chemistry. The diverse array of available TCO derivatives provides researchers with a toolkit to precisely control the kinetics of their bioconjugation strategies. Understanding the interplay between structure, reactivity, and stability is paramount for selecting the optimal TCO derivative for any given application, from rapid in vivo imaging to long-term cellular labeling. The experimental protocols provided herein offer a foundation for researchers to quantitatively assess and compare the kinetics of these powerful chemical tools in their own experimental settings.
References
A Comparative Guide to TCO-Amine Labeling Validation by Mass Spectrometry
For researchers, scientists, and drug development professionals venturing into the realm of bioconjugation and proteomics, the validation of protein labeling is a critical step. Among the arsenal (B13267) of bioorthogonal "click chemistry" tools, the reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine stands out for its exceptional speed and biocompatibility.[1][2] This guide provides an objective comparison of TCO-amine labeling with alternative methods, supported by experimental data, and offers detailed protocols for its validation by mass spectrometry.
Performance Comparison of Bioorthogonal Labeling Techniques
The choice of a bioorthogonal labeling strategy is often dictated by a balance of reaction kinetics, efficiency, specificity, and the demands of the downstream application, such as mass spectrometry. The inverse-electron demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is renowned for its remarkably fast reaction rates, often orders of magnitude higher than other click chemistry reactions like strain-promoted azide-alkyne cycloaddition (SPAAC) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3] This rapid kinetics is particularly advantageous when dealing with low abundance proteins or when short reaction times are crucial.
A key aspect of validating any labeling strategy is quantifying its efficiency and the potential for non-specific background. A comparative study on target protein enrichment for mass spectrometry analysis demonstrated the superior performance of the TCO-tetrazine ligation.
| Feature | TCO-Tetrazine (iEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Rate (k₂) (M⁻¹s⁻¹) | Up to 10⁶[1] | ~1 | 10 - 100 |
| Enrichment Efficiency | 100% | 45% | 9% |
| Background Labeling | Low to negligible | Can exhibit background labeling | Prone to non-specific labeling, especially with cysteine residues |
| Biocompatibility | Excellent (catalyst-free) | Excellent (catalyst-free) | Limited by copper cytotoxicity |
Experimental Protocols
Accurate validation of this compound labeling by mass spectrometry relies on meticulous experimental execution. Below are detailed protocols for protein labeling and subsequent analysis by both MALDI-TOF and LC-MS/MS.
Protocol 1: this compound Labeling of Proteins
This protocol outlines the labeling of a protein containing accessible primary amines (e.g., lysine (B10760008) residues) with a TCO-NHS ester.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
TCO-PEGn-NHS Ester (e.g., TCO-PEG4-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Buffer Exchange: Equilibrate the protein into PBS, pH 7.2-7.5, using a desalting column to remove any amine-containing buffers (e.g., Tris).
-
Reagent Preparation: Immediately before use, dissolve the TCO-PEGn-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Labeling Reaction: Add a 10-20 fold molar excess of the TCO-PEGn-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching (Optional): To quench any unreacted NHS ester, add a final concentration of 50-100 mM Tris-HCl, pH 8.0, and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO reagent by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer for downstream applications (e.g., PBS or ammonium (B1175870) bicarbonate for LC-MS).
Protocol 2: Validation by MALDI-TOF Mass Spectrometry
This protocol is suitable for determining the degree of labeling (DOL), which is the average number of TCO molecules conjugated to a single protein molecule.
Materials:
-
TCO-labeled protein
-
Unlabeled (native) protein control
-
Sinapinic acid (SA) or α-Cyano-4-hydroxycinnamic acid (CHCA) matrix solution (saturate in 50% acetonitrile (B52724), 0.1% trifluoroacetic acid)
-
MALDI target plate
Procedure:
-
Sample Preparation: Mix the labeled protein and the unlabeled control protein (at the same concentration) 1:1 (v/v) with the MALDI matrix solution.
-
Spotting: Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry completely, forming a crystalline spot.
-
Data Acquisition: Acquire mass spectra in the linear, positive ion mode over a mass range appropriate for the protein of interest.
-
Data Analysis:
-
Determine the average molecular weight of the unlabeled protein from its mass spectrum.
-
Determine the average molecular weight of the TCO-labeled protein.
-
Calculate the mass shift by subtracting the mass of the unlabeled protein from the mass of the labeled protein.
-
Calculate the Degree of Labeling (DOL) by dividing the mass shift by the molecular weight of the TCO-PEGn-NHS ester.
-
Protocol 3: Validation by LC-MS/MS
This protocol is used to identify the specific sites of TCO modification on a protein.
Materials:
-
TCO-labeled protein
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
Acetonitrile
-
C18 desalting spin tip or column
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Reduction and Alkylation:
-
Denature the TCO-labeled protein in 50 mM ammonium bicarbonate with 6 M urea (B33335) (optional, for improved digestion).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Tryptic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using a C18 spin tip according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid in water.
-
Inject the sample onto a C18 analytical column and separate the peptides using a gradient of increasing acetonitrile concentration.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer performs a full MS scan followed by MS/MS scans of the most intense precursor ions.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Use a search engine (e.g., Mascot, Sequest, MaxQuant) and specify the mass of the TCO-label as a variable modification on lysine (K) and the protein N-terminus.
-
The identification of peptides containing the mass shift corresponding to the TCO-label will confirm the specific sites of modification.
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Comparison with Alternative Methods
While TCO-tetrazine ligation offers significant advantages, it is important to consider the pros and cons of alternative bioorthogonal chemistries in the context of mass spectrometry validation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Pros: SPAAC is also a catalyst-free reaction, making it highly biocompatible. Reagents like dibenzocyclooctyne (DBCO) and bicyclononyne (BCN) are commonly used.
-
Cons: The reaction kinetics of SPAAC are significantly slower than the TCO-tetrazine ligation. This can necessitate longer incubation times or higher reagent concentrations, which may increase the likelihood of non-specific interactions. Some strained alkynes have been reported to react with thiols, leading to background labeling.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Pros: CuAAC is a robust and widely used click chemistry reaction with good kinetics. The required terminal alkyne and azide (B81097) functional groups are small and generally do not perturb the native function of biomolecules.
-
Cons: The primary drawback of CuAAC for many biological applications is the requirement of a copper(I) catalyst, which can be cytotoxic. For in vitro mass spectrometry validation, this is less of a concern, but copper can cause oxidative damage to proteins and peptides, potentially complicating data analysis. Furthermore, CuAAC can lead to non-specific labeling of cysteine residues.
Conclusion
The validation of protein labeling by mass spectrometry is an indispensable part of modern proteomics and drug development. The TCO-tetrazine ligation stands out as a superior bioorthogonal reaction due to its unparalleled speed and high efficiency, which translates to cleaner and more reliable mass spectrometry data. While alternatives like SPAAC and CuAAC have their merits, the potential for slower kinetics and off-target reactivity necessitates careful consideration. By following the detailed protocols and understanding the comparative performance outlined in this guide, researchers can confidently and accurately validate their this compound labeled biomolecules, paving the way for more precise and impactful scientific discoveries.
References
TCO-amine alternatives for copper-free click chemistry
A Comparative Guide to TCO-Amine Alternatives for Copper-Free Click Chemistry
For researchers, scientists, and drug development professionals, copper-free click chemistry has become an indispensable tool for bioconjugation. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is the gold standard, celebrated for its exceptional speed and bioorthogonality.[1][2] However, the selection of the ideal reagents extends beyond a single pair, with a growing portfolio of alternatives offering tunable reactivity, stability, and physical properties.
This guide provides an objective comparison of key alternatives to the canonical TCO-tetrazine ligation, supported by quantitative kinetic data and detailed experimental protocols. We will explore structural variants of TCO that modulate performance and compare the IEDDA reaction with the other major copper-free click reaction: strain-promoted alkyne-azide cycloaddition (SPAAC).
Quantitative Comparison of Key Click Reactions
The performance of a bioorthogonal reaction is primarily assessed by its second-order rate constant (k₂), which measures the reaction speed. Stability, especially in biological media containing thiols or serum, is another critical factor.[1][3]
Table 1: IEDDA Reaction Kinetics — TCO Variants and Bicyclononyne (BCN)
The structure of the TCO dienophile dramatically impacts reaction kinetics and stability. Axial isomers of TCO are generally more reactive than their equatorial counterparts due to increased ring strain.[4] Further strain can be engineered into the scaffold, as seen with d-TCO (dioxolane-fused) and s-TCO (cyclopropane-fused), leading to significantly enhanced reaction rates.[1][5] Bicyclononyne (BCN) represents an alternative dienophile class that is smaller than TCO but generally exhibits slower kinetics with tetrazines.[6]
| Dienophile | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Equatorial TCO | 3,6-dipyridyl-s-tetrazine | ~22,600[5] | Standard TCO isomer. |
| Axial TCO | 3,6-dipyridyl-s-tetrazine | ~80,200[4][5] | More reactive but often less stable than the equatorial isomer. |
| d-TCO (syn) | 3,6-dipyridyl-s-tetrazine | ~366,000[1][5] | High reactivity, improved stability and aqueous solubility. |
| s-TCO | 3,6-diphenyl-s-tetrazine | >1,000,000[5] | Among the most reactive dienophiles; lower stability in vivo. |
| Bicyclononyne (BCN) | Tetrazine | 10-15 times slower than TCO[6] | Smaller, more hydrophilic, but less reactive than TCO. |
Table 2: IEDDA vs. SPAAC — A Head-to-Head Comparison
The primary alternative to the TCO-tetrazine IEDDA reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction pairs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or BCN, with an azide (B81097). While the azide functional group is small and simple to introduce, SPAAC reactions are generally orders of magnitude slower than IEDDA ligations.[7][8]
| Reaction | Dienophile/Alkyne | Diene/Dipole | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Biocompatibility |
| IEDDA | TCO | Tetrazine | 800 - 30,000+[2][9] | Excellent |
| IEDDA (Strained) | s-TCO / d-TCO | Tetrazine | up to ~3,300,000[5][10] | Excellent |
| SPAAC | DBCO | Azide | ~1 - 2[11] | Excellent |
| SPAAC | BCN | Azide | ~0.1 - 1.0[8] | Excellent |
| SPAAC (Activated) | ODIBO | Azide | ~45[11] | Excellent |
Reaction Mechanisms and Workflows
Visualizing the underlying chemical transformations and experimental procedures is crucial for understanding and implementing these techniques.
Experimental Protocols
Accurate and reproducible data is paramount. The following protocols provide a framework for comparing the kinetics and stability of different copper-free click chemistry reagents.
Protocol 1: Determination of Second-Order Rate Constant (k₂) via Stopped-Flow UV-Vis Spectrophotometry
This protocol is designed to measure the rapid reaction kinetics typical of IEDDA reactions by monitoring the disappearance of the tetrazine chromophore.
Objective: To quantify the second-order rate constant (k₂) of a reaction between a dienophile (e.g., TCO derivative) and a tetrazine.
Materials:
-
Syringes for stopped-flow instrument.
-
Stock solution of tetrazine derivative (e.g., 3,6-di-(2-pyridyl)-s-tetrazine) in a suitable buffer (e.g., PBS, pH 7.4).
-
Stock solution of TCO derivative in the same buffer.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO) and determine its precise concentration by measuring its absorbance at its λ_max (typically ~300-540 nm).
-
Prepare a stock solution of the TCO derivative (e.g., 10 mM in DMSO).
-
For the experiment, prepare working solutions in the reaction buffer. The tetrazine concentration should be low (e.g., 20-50 µM) to ensure a measurable absorbance. The TCO derivative should be prepared at a series of concentrations to establish pseudo-first-order conditions (at least 5-fold molar excess over the tetrazine).[13]
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to monitor the reaction at a wavelength corresponding to the tetrazine's absorbance maximum, where the product does not absorb.[12]
-
Equilibrate the instrument's sample handling unit to the desired reaction temperature (e.g., 25 °C or 37 °C).
-
-
Data Acquisition:
-
Load one syringe with the tetrazine solution and the other with one of the TCO solutions.
-
Initiate the stopped-flow experiment. The instrument will rapidly mix equal volumes of the two solutions, and the decay in absorbance over time will be recorded.[14]
-
Collect data for 3-4 half-lives of the reaction.[14]
-
Repeat the measurement 5-6 times for each TCO concentration to ensure reproducibility.[15]
-
Repeat the entire process for each concentration in your TCO dilution series.
-
-
Data Analysis:
-
Average the kinetic traces for each TCO concentration.
-
Fit the averaged absorbance decay curve to a single exponential decay function (A(t) = A₀e^(-k_obs*t) + C) to determine the observed rate constant (k_obs) for each TCO concentration.
-
Plot the calculated k_obs values against the corresponding concentrations of the TCO derivative.
-
Perform a linear regression on the resulting plot. The slope of this line is the second-order rate constant (k₂).[9]
-
Protocol 2: Assessment of Reagent Stability in Thiol-Containing Media
This protocol assesses the stability of strained dienophiles/alkynes, which can be susceptible to isomerization or degradation in the presence of biological nucleophiles like thiols.[3][16]
Objective: To determine the half-life of a strained reagent (e.g., TCO or BCN derivative) in the presence of a biologically relevant thiol.
Materials:
-
HPLC or ¹H NMR spectrometer.
-
Reagent to be tested (e.g., s-TCO).
-
Buffer (e.g., PBS, pD 7.4 for NMR).
-
Thiol solution (e.g., 30 mM β-mercaptoethanol or glutathione (B108866) in buffer).[3]
-
Internal standard for NMR (optional).
Procedure:
-
Sample Preparation:
-
Prepare a solution of the test reagent at a known concentration (e.g., 1 mM) in the buffer.
-
In a separate vial, prepare the thiol solution.
-
-
Reaction and Monitoring:
-
At time t=0, mix the reagent solution with the thiol solution.
-
Immediately acquire the first data point using either HPLC or ¹H NMR to determine the initial concentration/peak area of the intact reagent.
-
Incubate the reaction mixture at a constant temperature (e.g., 37 °C).
-
Acquire subsequent data points at regular time intervals (e.g., every 30 minutes for fast-degrading compounds, or every few hours for more stable ones). For ¹H NMR, monitor the disappearance of characteristic peaks of the trans-isomer and the appearance of new peaks corresponding to the cis-isomer or other degradation products.[3]
-
-
Data Analysis:
-
For each time point, calculate the percentage of the remaining intact reagent relative to the t=0 measurement.
-
Plot the percentage of remaining reagent against time.
-
Fit the data to a first-order decay model to calculate the half-life (t₁/₂) of the reagent under the tested conditions.
-
Conclusion and Recommendations
The choice between TCO-tetrazine ligation and its alternatives is dictated by the specific demands of the application.
-
For Unmatched Speed: When rapid conjugation at low concentrations is paramount, such as in pretargeted in vivo imaging, highly reactive TCOs like s-TCO or d-TCO are the premier choice.[1][8] The extraordinary rate constants of the IEDDA reaction ensure efficient labeling even under challenging biological conditions.
-
For Tunable Reactivity and Stability: The family of TCO derivatives allows researchers to balance reactivity and stability. For applications requiring longer incubation times, a more stable isomer like equatorial-TCO or a different scaffold like 2-TCO might be preferable to the more reactive but less stable axial isomers.[4]
-
When a Smaller Tag is Required: In SPAAC, the azide group is significantly smaller than a tetrazine, which can be advantageous when minimizing the perturbation of a biomolecule's structure or function is critical. While slower, cyclooctynes like DBCO offer a robust and reliable copper-free alternative.[11][]
-
For Dual-Labeling Experiments: The mutual orthogonality of the TCO-tetrazine and cyclooctyne-azide reactions allows for simultaneous, multi-target imaging and analysis within the same biological system.[18]
Ultimately, the expanding toolkit of copper-free click chemistry provides researchers with unprecedented control over bioconjugation. By understanding the quantitative differences in reaction kinetics and stability presented in this guide, scientists can make informed decisions to select the optimal reagents to advance their research in biology, imaging, and therapeutic development.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Glycoconjugation of Protein via Bioorthogonal Tetrazine Cycloaddition with a Genetically Encoded trans-Cyclooctene or Bicyclononyne - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.williams.edu [web.williams.edu]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. | Semantic Scholar [semanticscholar.org]
- 11. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 16. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying TCO-Amine Incorporation into Biomolecules
For researchers, scientists, and drug development professionals working with bioconjugation, the precise quantification of trans-cyclooctene (B1233481) (TCO)-amine incorporation into biomolecules is a critical step to ensure reproducibility and optimal performance of the final conjugate. The inverse-electron-demand Diels-Alder cycloaddition between TCO and a tetrazine partner is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and high specificity in aqueous environments.[1][2] This guide provides a comparative overview of common analytical techniques used to quantify TCO-amine incorporation, complete with experimental data and detailed protocols.
Comparison of Quantification Methods
Several methods are available to determine the extent of this compound labeling on biomolecules such as proteins and antibodies. The choice of method often depends on the nature of the biomolecule, the required accuracy, and the available instrumentation. The following table summarizes the key quantitative methods.
| Method | Principle | Analytes | Type of Quantification | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. The mass shift between the unlabeled and TCO-labeled biomolecule is used to calculate the number of incorporated TCO groups.[3][4] | Proteins, Peptides, Oligonucleotides | Absolute, Total Labeling | High accuracy and precision. Provides information on the distribution of labeled species. | Can be destructive. May not distinguish between functionally active and inactive TCO groups.[4] |
| UV-Vis Spectroscopy | Measures the absorbance of light at specific wavelengths. The degree of labeling (DOL) is calculated using the Beer-Lambert law, based on the absorbance of the biomolecule (e.g., at 280 nm for proteins) and a unique absorbance feature of the TCO-linker or a subsequent tetrazine reporter. | Proteins, Peptides, any biomolecule with a distinct UV-Vis spectrum | Relative, Average Labeling | Non-destructive, relatively simple and widely available instrumentation. | Lower accuracy than MS. Requires a chromophore on the TCO-linker or a secondary reaction. Can be affected by overlapping spectra. |
| Fluorescence Spectroscopy | Measures the fluorescence emission of a fluorophore. A TCO-labeled biomolecule is reacted with a tetrazine-conjugated fluorophore, and the resulting fluorescence is quantified. | Proteins, Peptides, Cells | Functional Labeling | High sensitivity. Measures only the reactive TCO groups. Suitable for in-situ and cellular measurements. | Indirect method. Requires a secondary labeling step. Can be affected by quenching or environmental factors. |
| SDS-PAGE | Separates proteins based on their molecular weight. The incorporation of TCO and subsequent conjugation to a larger moiety (e.g., PEG) results in a noticeable band shift. | Proteins | Semi-Quantitative | Simple, widely available. Provides a visual confirmation of conjugation. | Low precision. Not suitable for accurate quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. Can be used to characterize the structure of this compound reagents and smaller bioconjugates. | Small molecules, Peptides | Absolute, Structural | Provides detailed structural information. | Not suitable for large biomolecules due to spectral complexity and low sensitivity. |
Experimental Workflows and Protocols
To effectively quantify this compound incorporation, it is crucial to follow well-defined experimental procedures. Below are diagrams and protocols for the most common workflows.
This compound Labeling of a Protein
The initial step in all quantification methods is the labeling of the biomolecule with a this compound reagent, typically an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues) on the protein.
Key Experimental Protocols
Mass Spectrometry (MALDI-TOF) for Total TCO Incorporation
This protocol is adapted from studies quantifying TCO conjugation to antibodies.
Materials:
-
TCO-labeled protein
-
Unmodified control protein
-
Sinapinic acid matrix solution (1 mg/mL in 70:30 acetonitrile:water with 0.1% trifluoroacetic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Buffer exchange the TCO-labeled and unmodified control proteins into water and concentrate to >1 mg/mL.
-
Mix the concentrated protein solution with the sinapinic acid matrix in a 2:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI sample plate and allow it to dry completely.
-
Acquire the mass spectrum for both the unmodified and TCO-labeled protein.
-
Calculate the number of incorporated TCO groups by dividing the difference in the average molecular weight by the mass of the TCO-NHS ester that has been added to the protein.
UV-Vis Spectroscopy for Degree of Labeling (DOL)
This protocol describes the quantification of a TCO-labeled protein after reaction with a tetrazine-dye.
Materials:
-
TCO-labeled protein
-
Tetrazine-conjugated dye (e.g., Cy3-tetrazine) with known extinction coefficient
-
UV-Vis spectrophotometer
-
PBS buffer
Procedure:
-
To the purified TCO-labeled protein, add a 1.5-3 fold molar excess of the tetrazine-dye stock solution.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Remove the excess, unreacted dye using a desalting column equilibrated with PBS.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).
-
Calculate the protein concentration:
-
Protein Conc. (M) = [A280 - (Amax × CF)] / εprotein
-
Where CF is the correction factor for the dye's absorbance at 280 nm, and εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration:
-
Dye Conc. (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of the dye at its Amax.
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
Fluorescence-Based Quantification of Functional TCO Groups
This protocol provides a general workflow to assess the functionally active TCO groups.
Materials:
-
TCO-labeled protein
-
Tetrazine-conjugated fluorophore (e.g., Tetrazine-Oregon Green 488)
-
Fluorescence plate reader or spectrofluorometer
-
PBS buffer
Procedure:
-
React the TCO-labeled protein with a molar excess of the tetrazine-fluorophore (e.g., 250-fold excess) to ensure saturation of all accessible TCO sites.
-
Incubate the reaction for a sufficient time to go to completion (typically 30-60 minutes at room temperature).
-
Optional: Purify the sample to remove unreacted tetrazine-fluorophore, although with a large excess, the fluorescence signal will primarily be from the conjugated protein.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Quantify the concentration of the incorporated fluorophore by comparing the fluorescence signal to a standard curve generated with known concentrations of the free fluorophore.
-
The calculated fluorophore concentration corresponds to the concentration of functional TCO groups on the biomolecule.
Conclusion
The quantification of this compound incorporation is a multi-faceted process with several reliable methods at the researcher's disposal. Mass spectrometry provides the most accurate measure of total TCO incorporation, while UV-Vis spectroscopy offers a more accessible, albeit less precise, alternative for determining the average degree of labeling. Fluorescence-based methods are invaluable for assessing the number of functionally active TCO groups available for subsequent bioorthogonal reactions. The choice of method should be guided by the specific requirements of the research application, balancing the need for precision with practical considerations of sample type and available equipment. By employing these quantitative techniques, researchers can ensure the development of well-characterized and reproducible biomolecular conjugates for a wide range of applications in research and drug development.
References
Assessing the In Vivo Stability of TCO-Conjugates: A Comparative Guide
The burgeoning field of bioconjugation has armed researchers with powerful tools to assemble complex molecular architectures for targeted therapeutics, in vivo imaging, and diagnostics. Among the most prominent bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO). The exceptional reaction kinetics of this pairing has made it a popular choice for in vivo applications where speed and specificity are paramount. However, the stability of the TCO moiety in a physiological environment is a critical consideration that can influence the efficacy and safety of TCO-conjugated molecules.
This guide provides a comprehensive comparison of the in vivo stability of TCO-conjugates against other commonly used bioorthogonal chemistries, namely Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Staudinger ligation. We present quantitative data, detailed experimental protocols for stability assessment, and visual diagrams to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Comparative Analysis of Bioorthogonal Conjugation Chemistries
The choice of a bioorthogonal reaction for in vivo applications hinges on a balance between reaction kinetics, stability of the reactants and the resulting conjugate, and overall biocompatibility. The following table summarizes key quantitative data for TCO-iEDDA, SPAAC, and Staudinger ligation to facilitate a direct comparison.
| Feature | TCO - Tetrazine (iEDDA) | DBCO - Azide (B81097) (SPAAC) | Phosphine (B1218219) - Azide (Staudinger Ligation) |
| Reaction Type | Inverse-electron-demand Diels-Alder | Strain-Promoted Azide-Alkyne Cycloaddition | Ligation |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁶[1] | ~1[1] | 0.002 - 0.2 |
| In Vivo Stability of Reactive Handle | TCO can isomerize to the non-reactive cis-isomer, a process potentially catalyzed by copper-containing proteins and thiols.[] More sterically hindered TCO derivatives show improved stability.[][3] | DBCO is generally stable, though some instability in the presence of certain reducing agents like TCEP has been noted.[4] The azide group is highly stable in vivo. | Phosphine reagents can be susceptible to air oxidation and side reactions in a biological milieu, particularly in mouse models, which can reduce ligation efficiency.[5] |
| Stability of Resulting Conjugate | Forms a stable dihydropyridazine (B8628806) bond. | Forms a highly stable triazole ring.[6][7] | Forms a stable amide bond.[][3] |
| Biocompatibility | Excellent; catalyst-free.[1] | Excellent; catalyst-free.[1][6] | Generally good, though the biocompatibility of some phosphine reagents has been questioned due to potential side reactions.[5][8] |
| In Vivo Half-Life Data | Axially linked TCOs have shown an in vivo half-life of 6.2 days, a significant improvement over earlier versions (2.6 days).[3] | Direct comparative in vivo half-life data for DBCO-conjugates is less available in the literature, but the resulting triazole linkage is known for its high stability.[7] | In vivo application in mice has been shown to be problematic due to side reactions with the phosphine, suggesting poor in vivo stability of the reactive handle.[5] |
Experimental Protocols for Stability Assessment
Objective and reproducible assessment of in vivo stability is crucial for the preclinical development of bioconjugates. Below are detailed methodologies for two key experiments: a whole blood stability assay, which serves as a valuable in vitro surrogate for in vivo conditions, and an in vivo biodistribution study.
Protocol 1: Whole Blood Stability Assay
This protocol describes an in vitro method to assess the stability of a bioconjugate in a complex biological matrix that closely mimics the in vivo circulatory environment.
Materials:
-
Test bioconjugate (e.g., TCO-antibody)
-
Freshly collected whole blood from the relevant species (e.g., mouse, rat, human) containing an anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Affinity capture beads (e.g., Protein A/G for antibodies)
-
Wash buffers
-
Elution buffer
-
LC-MS grade water and acetonitrile
-
Formic acid
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Preparation: Equilibrate whole blood to 37°C. Prepare a stock solution of the test bioconjugate in PBS.
-
Incubation: Spike the test bioconjugate into the whole blood at a final concentration relevant to the intended in vivo dose. Immediately take a time point zero (T=0) sample. Incubate the remaining sample at 37°C with gentle agitation.
-
Time Points: Collect aliquots of the blood sample at various time points (e.g., 1, 4, 8, 24, 48 hours).
-
Sample Processing (for each time point):
-
Immediately process the T=0 sample and subsequent time point samples.
-
Isolate the plasma by centrifugation.
-
Perform affinity capture of the bioconjugate from the plasma using appropriate beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bioconjugate from the beads.
-
-
LC-MS Analysis:
-
Analyze the eluted samples by LC-MS to determine the integrity of the bioconjugate.
-
Monitor the mass of the intact conjugate and look for the appearance of degradation products (e.g., deconjugated payload, isomerized TCO).
-
-
Data Analysis:
-
Quantify the percentage of intact bioconjugate remaining at each time point relative to the T=0 sample.
-
Calculate the in vitro half-life of the conjugate in whole blood.
-
Protocol 2: In Vivo Biodistribution Study
This protocol outlines the steps to determine the distribution and clearance of a bioconjugate in a living organism, providing critical information about its stability and targeting efficacy.
Materials:
-
Radiolabeled or fluorescently tagged bioconjugate
-
Animal model (e.g., tumor-bearing mice)
-
Anesthetic
-
Gamma counter or fluorescence imaging system
-
Syringes and needles for injection and blood collection
-
Surgical tools for tissue dissection
-
Scintillation vials or appropriate tubes for sample collection
-
Saline solution
Methodology:
-
Animal Preparation: Acclimatize animals to the housing conditions. If using a disease model, allow for tumor growth to a predetermined size.
-
Dose Preparation and Administration: Prepare the labeled bioconjugate in a sterile saline solution. Administer a precise dose of the conjugate to each animal, typically via intravenous injection.
-
Time Points: Euthanize cohorts of animals at predetermined time points post-injection (e.g., 1, 6, 24, 48, 72, 96 hours).
-
Sample Collection:
-
Immediately prior to euthanasia, collect a blood sample via cardiac puncture or other appropriate method.
-
Following euthanasia, dissect key organs and tissues of interest (e.g., tumor, liver, kidneys, spleen, heart, lungs, muscle, bone).
-
Rinse tissues to remove excess blood, blot dry, and weigh them.
-
-
Quantification:
-
Measure the radioactivity or fluorescence signal in each tissue sample and the blood sample using a gamma counter or fluorescence imaging system.
-
Include standards of the injected dose to allow for calculation of the percentage of injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
Calculate the mean %ID/g for each tissue at each time point.
-
Plot the %ID/g versus time for each tissue to visualize the uptake and clearance profile of the bioconjugate.
-
Determine the pharmacokinetic parameters, including the circulation half-life of the bioconjugate.
-
Visualizing Workflows and Reaction Pathways
To further clarify the experimental processes and chemical reactions discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of phosphine and antibody-azide probes for in vivo Staudinger ligation in a pretargeted imaging and therapy approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
TCO-Amine Cross-Reactivity: A Comparative Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The trans-cyclooctene (B1233481) (TCO)-tetrazine ligation has emerged as a powerful tool for bioconjugation, prized for its exceptionally fast kinetics and biocompatibility. A key feature of this "click chemistry" reaction is its bioorthogonality, meaning the reacting partners, TCO and tetrazine, are mutually reactive while remaining inert to the plethora of other functional groups present in complex biological systems. This guide provides an objective comparison of the stability and potential cross-reactivity of the TCO functional group with other common chemical moieties encountered in drug development and biological research, supported by experimental data.
Overview of TCO Reactivity
The primary reactivity of a TCO-amine molecule is bifurcated: the amine group is designed for initial conjugation to a molecule of interest (e.g., via reaction with an activated ester like NHS), while the TCO ring is reserved for the subsequent bioorthogonal ligation with a tetrazine. The principal concern regarding the TCO moiety is not direct reaction with other functional groups, but rather its potential to isomerize to the unreactive cis-cyclooctene (CCO) isomer, particularly in the presence of thiols.[1][2]
Comparison of TCO Stability in the Presence of Various Functional Groups
The stability of the TCO ring is paramount for successful bioconjugation. The following sections and tables summarize the available quantitative data on the stability of different TCO isomers in the presence of key functional groups.
Thiol Cross-Reactivity (Isomerization)
The most significant off-target reactivity of TCOs is the thiol-mediated isomerization to the inactive CCO form. This reaction is dependent on the specific TCO isomer, thiol concentration, and pH.
| TCO Derivative | Condition | Observation | Reference |
| s-TCO (strained TCO) | 30 mM mercaptoethanol in D2O-PBS, pD 7.4 | 55% isomerization to CCO after 4.5 hours; 100% after 18.5 hours. | [3] |
| d-TCO (dioxolane-fused TCO) | 30 mM mercaptoethanol, pH 7.4 | 43% isomerization after 5 hours. | [1] |
| Double functionalized s-TCO | 30 mM ethanethiol (B150549) in CD3OD-d4 | 12% isomerization after 12 hours. | [4] |
| Double functionalized s-TCO | High concentration of reduced glutathione (B108866) (GSH) in DMSO/PBS, pH 7.4 | 60% isomerization in 12 hours. | [4] |
| TCO-mAb conjugate (in vivo) | Mouse serum | Half-life of 0.67 days before deactivation to cis-isomer. | [4] |
Amine Stability
The TCO ring is generally considered stable in the presence of amines. This is crucial as biomolecules are rich in lysine (B10760008) residues with primary amine side chains.
| TCO Derivative | Condition | Observation | Reference |
| Double functionalized s-TCO | 30 mM n-pentylamine in CD3OD-d4 | Stable for over 24 hours. | [4] |
Stability in Biological Milieu
The overall stability of TCOs in complex biological environments like serum and cell culture media is a critical factor for in vivo and live-cell applications.
| TCO Derivative | Condition | Observation | Reference |
| d-TCO | Human serum, room temperature | >97% remained as the trans-isomer after 4 days. | [1][4] |
| Axial TCO-carboxylic acid derivative | PBS | Stable for 7 days. | [4] |
| Axial TCO-carboxylic acid derivative | Mouse serum, 37°C | Stable for up to 4 hours; degradation observed after 16 hours. | [4] |
| TCO-mAb conjugate | In vivo | 75% of TCO remained reactive after 24 hours. | [4] |
Carboxylates and Aldehydes
While specific quantitative studies on the direct reaction of TCOs with carboxylates and aldehydes are not extensively reported in the reviewed literature, the consensus in the field is that the TCO group is inert to these functionalities under typical bioconjugation conditions. The bioorthogonal nature of the TCO-tetrazine ligation is predicated on this lack of cross-reactivity.
Experimental Protocols
Protocol 1: Monitoring TCO Isomerization by ¹H NMR
This protocol is adapted from studies investigating the stability of TCO derivatives in the presence of thiols.[3]
Materials:
-
TCO-functionalized molecule
-
Phosphate-buffered saline (PBS) prepared in D₂O (pD 7.4)
-
Mercaptoethanol (or other thiol)
-
Internal standard (e.g., 4-methoxybenzoic acid)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the TCO-functionalized molecule in a suitable deuterated solvent.
-
Prepare a stock solution of mercaptoethanol in D₂O-PBS.
-
In an NMR tube, mix the TCO solution, D₂O-PBS, and the internal standard to achieve the desired final concentrations (e.g., 30 mM TCO).
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add the desired concentration of mercaptoethanol (e.g., 30 mM) to the NMR tube.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4.5, 18.5 hours).
-
Monitor the disappearance of the characteristic olefinic proton signals of the trans-isomer and the appearance of the corresponding signals for the cis-isomer.
-
Quantify the percentage of isomerization by integrating the respective olefinic proton signals relative to the internal standard.
Protocol 2: General Procedure for TCO-NHS Ester Conjugation to a Primary Amine
This protocol outlines the intended reaction of the amine-reactive function of a this compound molecule (in this case, as a TCO-NHS ester).
Materials:
-
Protein or other molecule with a primary amine
-
TCO-NHS ester
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Dissolve the protein in an amine-free buffer at a concentration of 1-5 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Remove excess, unreacted TCO-NHS ester using a desalting column.
Visualizing Reaction Pathways and Workflows
Caption: Workflow of this compound bioconjugation and potential side reaction.
Caption: Logical relationship of TCO stability with different functional groups.
Conclusion
The trans-cyclooctene (TCO) moiety demonstrates excellent stability and minimal cross-reactivity with most functional groups commonly found in biological systems, including amines, carboxylates, and aldehydes, thus upholding its status as a truly bioorthogonal reaction partner for tetrazines. The primary pathway for TCO deactivation is through isomerization to its cis-isomer, a reaction that is notably catalyzed by thiols. The rate of this isomerization is dependent on the specific structure of the TCO derivative, with more strained and highly reactive TCOs generally exhibiting lower stability in the presence of thiols. For applications in thiol-rich environments or for long-term in vivo studies, selecting a more stable TCO derivative is recommended. This guide provides researchers with the necessary data to make informed decisions when designing bioconjugation strategies using this compound chemistry.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI AMERICA [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
A Researcher's Guide to TCO-Amine Applications in Bioconjugation
For researchers, scientists, and drug development professionals, the ability to specifically and efficiently link biomolecules is paramount. Trans-cyclooctene (B1233481) (TCO)-amine chemistry has emerged as a powerful tool in the bioconjugation landscape, offering exceptional reaction kinetics and biocompatibility. This guide provides a comprehensive comparison of TCO-amine applications, supported by experimental data, detailed protocols, and workflow visualizations to aid in the strategic design of your next breakthrough.
The core of this compound's utility lies in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a tetrazine partner. This "click chemistry" reaction is notable for its speed and specificity, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts. The primary amine group of this compound provides a versatile handle for conjugation to biomolecules, typically through reaction with activated esters like N-hydroxysuccinimide (NHS) esters.
Comparative Performance of TCO-Tetrazine Ligation
The TCO-tetrazine ligation stands out for its exceptional speed, which is a critical advantage in applications involving low reactant concentrations or requiring rapid labeling. The reaction's performance can be quantified by its second-order rate constant (k₂), which is significantly higher than other common bioorthogonal reactions.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Common Bioorthogonal Reactions
| Reaction | Typical k₂ (M⁻¹s⁻¹) | Key Features |
| TCO-tetrazine Ligation | 10³ - 10⁶ [1][2][3][4][5][6] | Extremely fast, catalyst-free, highly bioorthogonal. Ideal for in vivo and live-cell applications. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 1 - 10 | Catalyst-free, but significantly slower than TCO-tetrazine ligation. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10² - 10³ | Fast and efficient, but requires a cytotoxic copper catalyst, limiting its use in living systems. |
Table 2: Stability of TCO-Conjugates
The stability of the TCO group is a crucial consideration, particularly for in vivo applications where the conjugate is exposed to biological molecules over extended periods. Isomerization of the trans-cyclooctene to the less reactive cis-isomer is a primary degradation pathway.
| TCO Derivative | Condition | Stability | Reference |
| d-TCO | Human serum, room temperature, 4 days | > 97% remained as the trans-isomer. | [1] |
| s-TCO conjugated to mAb | In vivo | Half-life of 0.67 days. | [1] |
| TCO conjugated to mAb | In vivo, 24 hours | 75% of the TCO remained reactive. | [1] |
| TCO | 50% fresh mouse serum, 37°C | Almost complete conversion to the cis-isomer within 7 hours. | [5] |
| TCOs | High concentrations of thiols (30 mM) | Isomerization is promoted. | [1][7] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with TCO-NHS Ester
This protocol describes the modification of a protein with a TCO moiety by reacting primary amines (e.g., the side chain of lysine (B10760008) residues) with a TCO-NHS ester.
Materials:
-
Protein of interest
-
TCO-PEGn-NHS ester (n can be varied to modulate solubility and linker length)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment
Procedure:
-
Buffer Exchange: Dissolve the protein of interest in the amine-free reaction buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis.[8][9]
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[8][9]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.[8][9]
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.[8][9]
-
Remove Excess Reagent: Purify the TCO-labeled protein from the excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or dialysis. The TCO-labeled protein is now ready for conjugation with a tetrazine-modified molecule.[8][9]
Protocol 2: TCO-Tetrazine Click Chemistry Conjugation
This protocol details the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
Conjugation Reaction: Add 1.05 to 1.5 molar equivalents of the tetrazine-functionalized molecule to the TCO-labeled protein.[8][10]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[8][9] The reaction progress can often be monitored by the disappearance of the characteristic pink or red color of the tetrazine.
-
Purification: If necessary, purify the final conjugate to remove any unreacted components using a suitable method such as SEC.[8]
Protocol 3: Site-Specific Labeling of a G Protein-Coupled Receptor (GPCR)
This protocol outlines a method for labeling a GPCR with a fluorescent dye using this compound chemistry, adapted from methodologies involving genetic code expansion to incorporate a TCO-bearing unnatural amino acid.
Materials:
-
HEK293 cells expressing the target GPCR with a genetically encoded TCO-lysine (TCO*K).
-
Cell culture medium.
-
Fluorescent dye-tetrazine conjugate (e.g., Tetrazine-Cy5).
-
DNA staining dye (e.g., Hoechst).
-
PBS.
-
Confocal microscope.
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the target GPCR with the incorporated TCO*K.
-
Prepare Labeling Solution: Prepare a stock solution of the dye-tetrazine in DMSO. Dilute the stock solution in cell culture medium to the final desired concentration (e.g., 1.5 µM).[11] Also, prepare the DNA staining dye in the medium.
-
Labeling: Remove the culture medium from the cells and add the medium containing the dye-tetrazine and DNA stain. Incubate for 5 minutes at 37°C.[11]
-
Wash: Aspirate the labeling medium and gently rinse the cells twice with PBS to remove excess dye.[11]
-
Imaging: Image the cells using a confocal microscope to observe the localization of the fluorescently labeled GPCR.
Visualizing this compound Applications
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in the application of this compound chemistry.
Caption: Workflow for protein bioconjugation using this compound chemistry.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Types of Bioconjugate Chemistry for Molecular Engineering [biosyn.com]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Biocompatibility of TCO-Amine Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, offering tools to modify biomolecules with high precision and efficiency in complex biological environments. Among these, the reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine stands out for its exceptionally fast kinetics and high specificity.[1][2][3] TCO-amine is a key reagent in this methodology, enabling the facile introduction of the TCO moiety onto biomolecules through reaction with activated carboxylic acids or N-hydroxysuccinimide (NHS) esters. This guide provides a comprehensive evaluation of the biocompatibility of this compound conjugates, comparing them with traditional NHS ester-based conjugation methods. The information herein is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their drug development and research applications.
Executive Summary
This compound conjugates, which participate in the bioorthogonal TCO-tetrazine ligation, are generally considered highly biocompatible. This is largely attributed to the reaction's ability to proceed under physiological conditions without the need for cytotoxic catalysts, such as copper, which is a known issue in other "click chemistry" reactions.[4][5] While direct comparative studies on the biocompatibility of this compound versus NHS-ester conjugates are limited, the available data suggests that the bioorthogonal nature of the TCO-tetrazine reaction offers advantages in terms of minimizing off-target reactions and potential immunogenicity. However, the stability of the TCO group, particularly its susceptibility to isomerization, is a critical factor to consider for in vivo applications.[6]
Comparative Analysis of Biocompatibility
This section provides a comparative overview of this compound conjugates and traditional NHS-ester conjugates across key biocompatibility parameters.
Cytotoxicity
Cytotoxicity is a critical measure of biocompatibility, assessing the degree to which a substance can cause damage to cells. In the context of bioconjugates, both the conjugation reagent and the resulting linkage can contribute to cellular toxicity.
This compound Conjugates: The TCO-tetrazine ligation is widely cited for its biocompatibility and low cytotoxicity.[1][7] The reaction is catalyst-free, avoiding the use of toxic heavy metals like copper which are known to induce cellular stress and toxicity in other click chemistry methods.[4] While specific quantitative cytotoxicity data for this compound itself is not extensively published in a comparative context, the non-toxic nature of the resulting dihydropyridazine (B8628806) linkage is a significant advantage.
NHS-Ester Conjugates: NHS esters react with primary amines on biomolecules to form stable amide bonds. While the amide bond itself is biocompatible, the NHS ester reagent can be reactive towards various biomolecules, potentially leading to off-target modifications that could induce cytotoxicity. Furthermore, the hydrolysis of NHS esters can lead to the formation of byproducts that may have unintended cellular effects.
Experimental Data Summary:
| Conjugation Method | Assay | Cell Line | Key Findings | Reference |
| TCO-Tetrazine Ligation | Not Specified | Live Cells | No apparent toxicity observed during live-cell imaging applications. | [8] |
| TCO-functionalized surfaces | MTT Assay | NIH3T3 Fibroblasts | TCO-functionalized surfaces showed good cytocompatibility. | [9] |
| NHS-Ester (for ADC) | Cytotoxicity Assays | Various Cancer Cell Lines | Cytotoxicity is primarily driven by the payload, but linker stability (related to conjugation) is critical to minimize off-target toxicity. | [10] |
Note: The table highlights the general lack of direct comparative cytotoxicity studies. The data presented is based on studies evaluating each conjugation method independently.
Immunogenicity
Immunogenicity, the ability of a substance to provoke an immune response, is a major concern for therapeutic biomolecules. The conjugation process can introduce new epitopes that may be recognized by the immune system.
This compound Conjugates: The TCO and tetrazine moieties are generally considered to be non-immunogenic due to their abiotic nature and lack of resemblance to biological structures.[7] The high specificity of the TCO-tetrazine reaction minimizes off-target modifications, which can be a source of neoantigens.
NHS-Ester Conjugates: Random conjugation to lysine (B10760008) residues via NHS esters can potentially alter the surface of a protein, creating new epitopes that could lead to an immune response. The degree of modification needs to be carefully controlled to minimize this risk.[11][12]
Comparative Insights: While direct comparative immunogenicity studies are scarce, the bioorthogonal nature of the TCO-tetrazine ligation suggests a lower intrinsic potential for inducing an immune response compared to the more random modification patterns that can result from NHS-ester chemistry.
Hemocompatibility
For applications involving direct contact with blood, hemocompatibility is a crucial parameter. This includes assessing the potential for hemolysis (rupture of red blood cells), platelet activation, and coagulation.
This compound Conjugates: Surfaces modified with this compound have been investigated for their interaction with blood components. Studies on TCO-functionalized surfaces suggest good hemocompatibility, with low protein adsorption and platelet adhesion.[13][14][15]
NHS-Ester Conjugates: NHS ester chemistry can be used to immobilize biomolecules onto surfaces to improve hemocompatibility. However, the random nature of the conjugation can lead to suboptimal orientation of the biomolecules, potentially exposing thrombogenic sites.
Key Considerations: The method of surface modification and the nature of the conjugated biomolecule are critical determinants of hemocompatibility for both approaches.
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of the this compound conjugate or the NHS-ester conjugate for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes and carefully collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.[12][16]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).[12]
In Vivo Stability and Biodistribution
Protocol:
-
Conjugate Preparation: Prepare the this compound and NHS-ester conjugates with a detectable label (e.g., a fluorescent dye or a radiolabel).
-
Animal Model: Administer the conjugates to a suitable animal model (e.g., mice) via the desired route (e.g., intravenous injection).
-
Sample Collection: Collect blood samples at various time points to assess the stability of the conjugate in circulation.[6]
-
Biodistribution Analysis: At the end of the study, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Quantification: Quantify the amount of the conjugate in the blood and organs using an appropriate method (e.g., fluorescence imaging, gamma counting).[8][17][18][19][20]
-
Data Analysis: Determine the pharmacokinetic profile and the organ distribution of the conjugates.
Visualizing Workflows and Pathways
This compound Conjugation and Ligation Workflow
Caption: Workflow for this compound conjugation and subsequent bioorthogonal ligation.
Comparison of Conjugation Chemistries
Caption: Comparison of this compound and NHS-ester conjugation chemistries.
Conclusion
This compound conjugates represent a powerful tool for bioconjugation, offering high specificity and biocompatibility due to the nature of the TCO-tetrazine ligation. While direct quantitative comparisons with traditional NHS-ester conjugates are still emerging in the literature, the evidence suggests that the bioorthogonal approach minimizes risks associated with off-target reactions and potential immunogenicity. The catalyst-free reaction conditions of the TCO-tetrazine ligation are a significant advantage over other click chemistry methods that require potentially toxic metal catalysts.
For researchers and drug developers, the choice between this compound and NHS-ester chemistries will depend on the specific application. For applications requiring high specificity and in vivo compatibility, this compound conjugation is a compelling option. However, considerations such as the stability of the TCO linker in biological media must be carefully evaluated. The experimental protocols provided in this guide offer a framework for conducting rigorous biocompatibility assessments to inform the selection of the most appropriate conjugation strategy. As the field of bioorthogonal chemistry continues to evolve, further studies directly comparing the biocompatibility of different conjugation methods will be invaluable to the scientific community.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Bioorthogonal Chemistry Enables in Situ Modulation of Stem Cell Behavior in 3D without External Triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. dls.com [dls.com]
- 11. The effect of conjugation on immunogenicity and potency of protein carriers of polyribosylribitol phosphate (PRP) conjugated vaccines in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jpt.com [jpt.com]
- 13. Surface modification strategies to improve titanium hemocompatibility: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Surface modification strategies for improved hemocompatibility of polymeric materials: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling TCO-amine
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling TCO-amine (trans-cyclooctene-amine), a valuable reagent in bioorthogonal chemistry. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond our products.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Safety Goggles | Must be worn at all times to protect from splashes. |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling amines.[1][2] It is crucial to inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Flame-Resistant Lab Coat | Should be fully buttoned to provide maximum coverage. |
| Chemical-Resistant Apron | To be worn over the lab coat for an additional layer of protection against spills. | |
| Closed-toe Shoes | Shoes must fully cover the feet; perforated shoes or sandals are not permitted. | |
| Respiratory Protection | Respirator | May be necessary if working in an area with inadequate ventilation or where airborne exposure is possible.[3] |
Operational and Disposal Plans
Storage and Handling:
-
Store this compound at –20 °C in a tightly sealed container, protected from moisture and light.[4]
-
When handling, dissolve in aqueous or mixed solvents and protect from prolonged light exposure to maintain its reactivity.[4]
-
Handle in accordance with good industrial hygiene and safety practices.
First-Aid Measures:
-
If inhaled: While not expected to be an inhalation hazard under normal use, it is advisable to move to fresh air. Consult a physician if necessary.
-
In case of skin contact: Rinse with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
If swallowed: this compound is harmful if swallowed. Call a POISON CENTER or doctor if you feel unwell and rinse your mouth.
Disposal Plan:
The disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, and national regulations.
-
Chemical Waste: Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste.
-
Contaminated Materials: Absorbents, gloves, and other materials contaminated with the chemical should be collected in a sealed, labeled container and disposed of as hazardous waste.
-
Empty Containers: Empty containers may retain some product residues and should be disposed of in an approved manner. Do not dispose of amines in drains or sewers. For significant quantities, contact a licensed hazardous waste disposal company.
Experimental Protocol: Protein Labeling with this compound
This protocol outlines a general procedure for labeling a protein with this compound.
Materials:
-
This compound hydrochloride
-
Protein of interest
-
Reaction Buffer (e.g., phosphate (B84403) buffer, pH 7-9)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment
Procedure:
-
Prepare Protein Sample: Buffer exchange the protein into the reaction buffer at a concentration of 1-5 mg/mL using a desalting spin column.
-
Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 20-fold molar excess of the this compound solution to the protein sample.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Purification: Remove excess, unreacted this compound by using a desalting spin column or by dialysis.
Visualizing Workflows
To further enhance safety and procedural clarity, the following diagrams illustrate key workflows for handling this compound.
Caption: Workflow for Safely Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
